molecular formula C29H61N3O11 B13705475 N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Cat. No.: B13705475
M. Wt: 627.8 g/mol
InChI Key: SCZXOTPJFNYIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a useful research compound. Its molecular formula is C29H61N3O11 and its molecular weight is 627.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H61N3O11

Molecular Weight

627.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3

InChI Key

SCZXOTPJFNYIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), a versatile, branched polyethylene (B3416737) glycol (PEG) linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering detailed information on its characteristics and methodologies for its use.

Introduction

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a heterobifunctional, branched PEG derivative designed for advanced bioconjugation applications.[1] Its unique architecture, featuring two primary amine groups and a protected carboxylic acid, allows for the covalent attachment of multiple molecules of interest. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates, making it an attractive tool in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][] The primary amine functionalities are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of coupling agents.[2][5] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a free carboxyl group for further functionalization.[1][5]

Chemical Structure and Properties

The chemical structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a central nitrogen atom to which a t-butyl ester-terminated PEG3 arm and two amine-terminated PEG3 arms are attached. This branched structure provides a scaffold for the attachment of multiple molecules.

Chemical Structure:

Physicochemical Properties

The quantitative data for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) are summarized in the table below. It is important to note that slight variations in molecular formula and weight may be reported by different commercial suppliers.

PropertyValue (Source 1)Value (Source 2)
Molecular Formula C29H61N3O11C30H61N3O12
Molecular Weight 627.8 g/mol [2][][5]655.8 g/mol [1]
CAS Number 2183440-29-9[2][5]Not specified
Purity ≥98%[2][]≥97%[1]
Appearance White to off-white solid or viscous oilNot specified
Solubility Soluble in Water, DMSO, DCM, DMF[1][2]Not specified
Storage -20°C[1][2]Not specified

Applications in Research and Drug Development

The unique trifunctional and branched nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable tool in a variety of research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): The two amine groups can be conjugated to a payload (e.g., a cytotoxic drug), while the deprotected carboxylic acid can be attached to an antibody. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two.

  • PROTACs: This linker can be used to synthesize PROTACs by attaching a ligand for an E3 ubiquitin ligase to one end and a ligand for the target protein to the other.

  • Drug Delivery: The hydrophilic PEG chains can improve the solubility and circulation half-life of conjugated drugs.[]

  • Biomaterial and Surface Modification: The reactive functional groups can be used to immobilize biomolecules onto surfaces for applications in diagnostics and tissue engineering.

Experimental Protocols

The following are representative protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in common bioconjugation reactions. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Amine Coupling with an NHS Ester

This protocol describes the reaction of the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • NHS ester-activated molecule (e.g., a fluorescent dye or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the reaction buffer.

  • Add the NHS ester solution to the solution of the linker. A molar ratio of 2:1 (NHS ester:linker) is a common starting point for labeling both amine groups.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Protocol 2: Amine Coupling with a Carboxylic Acid using EDC/NHS

This protocol outlines the conjugation of the amine groups to a molecule containing a carboxylic acid using the carbodiimide (B86325) crosslinker EDC in the presence of NHS.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the molecule with the carboxylic acid group in the Activation Buffer.

  • Add EDC and NHS to the solution. A 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid is typically used.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the Coupling Buffer.

  • Add the activated carboxylic acid solution to the linker solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the conjugate as described in Protocol 1.

Protocol 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal a free carboxylic acid.

Materials:

  • t-butyl ester-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the t-butyl ester-protected conjugate in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Logical Workflow and Signaling Pathway Diagrams

As N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a synthetic linker, it is not directly involved in biological signaling pathways. Instead, it serves as a component to construct molecules that can modulate such pathways. The following diagrams illustrate the logical workflow of its application.

G cluster_synthesis Conjugate Synthesis Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Conjugation_1 Amine Coupling (Protocol 1 or 2) Linker->Conjugation_1 Payload Payload (e.g., Drug, Fluorophore) Payload->Conjugation_1 Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Conjugation_2 Carboxyl Coupling Targeting_Ligand->Conjugation_2 Intermediate Payload-Linker Intermediate Conjugation_1->Intermediate Deprotection t-butyl Ester Deprotection (Protocol 3) Intermediate->Deprotection Activated_Intermediate Activated Payload-Linker Intermediate Deprotection->Activated_Intermediate Activated_Intermediate->Conjugation_2 Final_Conjugate Final Bioactive Conjugate (e.g., ADC) Conjugation_2->Final_Conjugate

Caption: Synthetic workflow for creating a bioactive conjugate.

G cluster_application Illustrative Application in Targeted Drug Delivery Final_Conjugate Bioactive Conjugate (e.g., ADC) Binding Binding to Cell Surface Receptor Final_Conjugate->Binding Target_Cell Target Cell (e.g., Cancer Cell) Target_Cell->Binding Internalization Internalization Binding->Internalization Payload_Release Payload Release Internalization->Payload_Release Cellular_Effect Cellular Effect (e.g., Apoptosis) Payload_Release->Cellular_Effect

Caption: Mechanism of action for a targeted drug delivery system.

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined, branched structure, coupled with the hydrophilic nature of the PEG spacers, offers significant advantages in the development of novel therapeutics and diagnostic agents. The straightforward and well-established chemistries for the modification of its amine and protected carboxyl groups provide a robust platform for the creation of precisely engineered biomolecules. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively utilize this valuable linker in their research and development endeavors.

References

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, potential applications, and handling of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), a versatile heterobifunctional PEG linker crucial for advanced bioconjugation and drug delivery systems.

Core Compound Data

The fundamental physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) are summarized below, providing a quick reference for experimental planning and execution.

PropertyValueReference
Molecular Formula C29H61N3O11[1]
Molecular Weight 627.8 g/mol [1][][3]
CAS Number 2183440-29-9[1]
Purity Typically ≥98%[1]
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Chemical Structure and Functionality

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a central nitrogen atom to which a t-butyl ester-terminated PEG3 arm and two amine-terminated PEG3 arms are attached. This unique architecture provides several key functionalities:

  • Primary Amines: The two terminal primary amine groups are nucleophilic and can readily react with electrophilic groups such as activated NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU.[1][] This allows for the covalent attachment of the linker to proteins, peptides, or other molecules.

  • t-Butyl Ester: The t-butyl ester serves as a protecting group for a carboxylic acid.[] This group is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal a free carboxylic acid. This "masked" functionality allows for sequential and site-specific conjugation strategies.

  • PEG Spacers: The hydrophilic PEG3 (triethylene glycol) units increase the water solubility of the molecule and any conjugate it is a part of.[1][] They also provide flexible spacing, which can reduce steric hindrance in complex bioconjugates.

Applications in Research and Drug Development

The unique properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) make it a valuable tool in a variety of biomedical research applications, including:

  • Drug Delivery: This linker can be used to attach therapeutic agents to targeting moieties such as antibodies or peptides, forming antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The branched nature allows for the potential attachment of multiple drug molecules.

  • Tissue Engineering: The linker can be used to modify the surface of biomaterials, introducing bioactive molecules to promote cell adhesion, growth, and differentiation.

  • Cell Culture: It can be employed to immobilize proteins or other signaling molecules onto cell culture substrates to study cellular responses.

Conceptual Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in a bioconjugation application, such as the formation of an antibody-drug conjugate.

G cluster_0 Step 1: Activation & Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Molecule Molecule of Interest (e.g., Antibody with Lysine Residues) Activated_Molecule Activated Molecule (e.g., NHS Ester) Molecule->Activated_Molecule Activation Linker N-(t-butyl ester-PEG3)-N- bis(PEG3-amine) Conjugation Conjugation Reaction (Amine-NHS Ester Coupling) Linker->Conjugation Activated_Molecule->Conjugation Conjugate1 Intermediate Conjugate (Protected) Conjugation->Conjugate1 Deprotection Acidic Condition (t-Butyl Ester Cleavage) Conjugate1->Deprotection Conjugate2 Deprotected Conjugate (Free Carboxylic Acid) Deprotection->Conjugate2 Conjugation2 Second Conjugation (EDC/NHS Coupling) Conjugate2->Conjugation2 Payload Second Molecule (e.g., Drug with Amine) Payload->Conjugation2 Final_Conjugate Final Bioconjugate Conjugation2->Final_Conjugate

Conceptual workflow for a two-step bioconjugation.

General Experimental Protocol for Amine-Reactive Conjugation

This protocol provides a general methodology for conjugating the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to a molecule containing an activated N-hydroxysuccinimide (NHS) ester. Note: This is a representative protocol and may require optimization for specific molecules.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • NHS-ester activated molecule of interest

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in reaction buffer.

  • Conjugation Reaction:

    • Add a molar excess (typically 5-20 fold) of the dissolved N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to the NHS-ester activated molecule solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess linker and quenching reagents using an appropriate method such as SEC or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation and determine the degree of labeling.

References

An In-depth Technical Guide to the Solubility and Stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterobifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from supplier data sheets, general principles of polyethylene (B3416737) glycol (PEG) chemistry, and established analytical methodologies for similar compounds. The provided experimental protocols are generalized and should be adapted and validated for specific research applications.

Introduction to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched, heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery. Its structure, featuring a central nitrogen atom linked to one PEG arm terminating in a t-butyl ester and two PEG arms terminating in primary amines, offers a versatile platform for covalently linking different molecular entities. The hydrophilic polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the resulting conjugates.[1][2][] The primary amine groups are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids in the presence of coupling agents, while the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[4][5]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is presented in Table 1.

PropertyValueReference
Chemical Formula C29H61N3O11[4]
Molecular Weight 627.8 g/mol [4]
CAS Number 2183440-29-9[4]
Appearance White to off-white solid or viscous oilInferred from similar PEG compounds
Purity Typically >95%[4]

Table 1: Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Solubility Profile

The presence of multiple ethylene (B1197577) glycol repeats imparts a high degree of hydrophilicity to the molecule, leading to good solubility in a range of aqueous and organic solvents.

Qualitative Solubility

Based on supplier information, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is soluble in the following solvents:

SolventSolubilityReference
WaterSoluble[4]
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[4]
Dichloromethane (DCM)Soluble[4]
Dimethylformamide (DMF)Soluble[4]

Table 2: Qualitative Solubility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Experimental Protocol for Quantitative Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility determination protocol can be employed.

Objective: To determine the saturation solubility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in a specific solvent.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Selected solvent (e.g., water, PBS pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Analytical balance

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to a known volume of the selected solvent in a vial.

    • Seal the vial tightly.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. Due to the lack of a strong chromophore, CAD, ELSD, or MS detection is recommended.[6][7]

    • Prepare a calibration curve using standards of known concentrations of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL.

Stability Profile

The stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a critical factor for its storage and application, particularly in bioconjugation reactions that may be performed under various pH and temperature conditions.

Storage Stability

For long-term storage, it is recommended to store N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) at -20°C in a dry, dark environment.[4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[8] The compound is typically shipped at ambient temperature, suggesting it is stable for short durations without refrigeration.[4]

pH-Dependent Stability: The Acid-Labile t-Butyl Ester

A key feature of this molecule is the acid-labile t-butyl ester group. This group is stable at neutral and basic pH but undergoes hydrolysis under acidic conditions to yield a free carboxylic acid and tert-butanol.[5][9] This property is often exploited for the controlled release of conjugated molecules in the acidic environments of endosomes and lysosomes within cells.[][11]

The general mechanism for the acid-catalyzed hydrolysis of the t-butyl ester is depicted below:

G cluster_0 Acid-Catalyzed Hydrolysis tBu_Ester R-COO-tBu Protonation R-C(OH+)-O-tBu tBu_Ester->Protonation + H+ Carbocation_Formation R-COOH + tBu+ Protonation->Carbocation_Formation Slow Deprotonation R-COOH + tBu-OH Carbocation_Formation->Deprotonation + H2O - H+

Figure 1: General mechanism of acid-catalyzed t-butyl ester hydrolysis.

Experimental Protocol for Determining pH Stability

This protocol describes a general method to assess the rate of hydrolysis of the t-butyl ester at different pH values.

Objective: To determine the hydrolysis kinetics of the t-butyl ester group of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) as a function of pH.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)

  • Constant temperature incubator (e.g., 37°C)

  • Quenching solution (e.g., a basic buffer to neutralize the reaction)

  • HPLC system with a suitable detector (e.g., LC-MS)

  • Vials

Methodology:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis.

  • Incubation:

    • Incubate the reaction solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to a quenching solution.

  • Analysis:

    • Analyze the samples by a validated LC-MS method to separate and quantify the parent compound (t-butyl ester form) and the hydrolyzed product (carboxylic acid form).

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Determine the half-life (t½) of the t-butyl ester at each pH by fitting the data to a first-order decay model.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

The heterobifunctional nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable linker for the construction of ADCs, where it can be used to attach a cytotoxic drug to an antibody. The following diagram illustrates a conceptual workflow for this application.[2][][12]

ADC_Synthesis_Workflow Antibody Antibody with accessible Lysine residues Conjugation2 Step 2: Conjugation of Drug-Linker to Antibody Antibody->Conjugation2 Linker N-(t-butyl ester-PEG3)- N-bis(PEG3-amine) Conjugation1 Step 1: Conjugation of Drug to Linker Linker->Conjugation1 Activated_Drug Activated Cytotoxic Drug (e.g., NHS-ester) Activated_Drug->Conjugation1 Drug_Linker Drug-Linker Intermediate Conjugation1->Drug_Linker Purification1 Purification Drug_Linker->Purification1 ADC_Protected Protected ADC Conjugation2->ADC_Protected Purification2 Purification ADC_Protected->Purification2 Deprotection Step 3: Deprotection of t-butyl ester (Acidic Conditions) ADC_Final Final ADC with free Carboxylic Acid Deprotection->ADC_Final Purification1->Conjugation2 Purification2->Deprotection

Figure 2: Conceptual workflow for the synthesis of an ADC.

Analytical Characterization

The characterization of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and its conjugates can be performed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for confirming the structure of the linker. In ¹H NMR, characteristic peaks for the PEG backbone (around 3.6 ppm), the t-butyl group (a singlet around 1.4 ppm), and the methylene (B1212753) groups adjacent to the amine and ester functionalities can be observed.[13][14] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent for NMR analysis of PEG compounds as it can provide a distinct, non-exchangeable hydroxyl peak if hydrolysis has occurred.[13]

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is essential for confirming the molecular weight of the linker and its conjugates.[15][16] High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. For PEGylated molecules, the mass spectrum often shows a distribution of peaks corresponding to different degrees of PEGylation or, in the case of this monodisperse linker, adduct formation.[17][18]

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation is continually advancing, with the development of novel linker molecules playing a pivotal role in the creation of sophisticated biotherapeutics, diagnostics, and research tools. Among these, polyethylene (B3416737) glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2] This guide focuses on the unique characteristics and mechanism of action of a branched, heterobifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) .

This molecule offers a versatile platform for bioconjugation due to its distinct functional groups: two primary amine groups and a latent carboxylic acid group protected as a t-butyl ester. This architecture allows for sequential or differential conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. The branched nature of this PEG linker can provide several advantages, including increased solubility, enhanced stability, and a higher payload capacity.[][][5]

Core Structure and Functional Groups

The utility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in bioconjugation stems from its unique trifunctional, branched structure.

  • Two Primary Amine Groups (-NH2): These are readily available for reaction with various electrophilic functional groups on a target biomolecule. A common strategy involves coupling with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[6][7] The presence of two amine groups allows for the attachment of two separate molecules or provides a multivalent attachment to a single biomolecule, potentially increasing avidity.

  • One t-Butyl Ester Protected Carboxylic Acid (-C(O)O-tBu): The t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under the conditions typically used for amine-reactive conjugations but can be selectively removed under acidic conditions to reveal a reactive carboxyl group.[8][9] This latent reactivity is key to performing sequential conjugations.

  • Branched PEG3 Spacers: The polyethylene glycol (PEG3) chains provide a hydrophilic and flexible spacer arm. This can improve the solubility of the resulting conjugate, reduce steric hindrance between the conjugated molecules, and minimize immunogenicity.[2][] Branched PEGs, in particular, have a more compact, globular structure which can enhance their shielding effects and circulation time compared to linear PEGs.[][10]

Proposed Mechanism of Action in Bioconjugation

The mechanism of action for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is predicated on a two-stage sequential conjugation strategy. This allows for the controlled and directional assembly of complex bioconjugates.

Stage 1: Amine-Reactive Conjugation

The initial step involves the reaction of the two primary amine groups of the linker with one or two biomolecules (or other molecules of interest) that have been functionalized with amine-reactive groups, such as NHS esters.

G cluster_stage1 Stage 1: Amine-Reactive Conjugation Linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Intermediate Intermediate Conjugate (t-butyl ester protected) Linker->Intermediate Biomolecule1 Biomolecule 1 (with NHS ester) Biomolecule1->Intermediate Amide bond formation Biomolecule2 Biomolecule 2 (with NHS ester) Biomolecule2->Intermediate NHS NHS byproduct Intermediate->NHS G cluster_stage2 Stage 2: Deprotection and Carboxylate Conjugation Intermediate Intermediate Conjugate (t-butyl ester protected) Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection ActivatedLinker Carboxyl-Exposed Intermediate Deprotection->ActivatedLinker Activation EDC / NHS Activation ActivatedLinker->Activation NHS_Ester_Intermediate NHS Ester Activated Intermediate Activation->NHS_Ester_Intermediate FinalConjugate Final Tri-molecular Conjugate NHS_Ester_Intermediate->FinalConjugate Biomolecule3 Biomolecule 3 (with primary amine) Biomolecule3->FinalConjugate Amide bond formation

References

The Strategic Integration of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in PROTAC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides an in-depth exploration of a specific, branched polyethylene (B3416737) glycol (PEG) linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) , for the design and synthesis of advanced PROTACs.

Core Concepts and Advantages

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a trivalent, PEG-based linker designed to offer enhanced structural and functional properties to PROTAC molecules. Its unique architecture, featuring a central nitrogen atom branching into three PEG chains, provides a distinct advantage in PROTAC design. Two of the PEG chains are terminated with primary amine groups, available for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand, while the third chain is capped with a t-butyl ester, which can be deprotected to reveal a carboxylic acid for further modification or to influence the physicochemical properties of the final PROTAC.

The incorporation of PEG chains is known to enhance the aqueous solubility and cell permeability of PROTACs, which can improve their pharmacokinetic profiles. The branched nature of this particular linker allows for a more defined spatial orientation of the two ligands, potentially leading to more stable and productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This can translate to improved degradation efficiency, as quantified by lower half-maximal degradation concentration (DC50) and higher maximum degradation (Dmax) values.

Physicochemical Properties

The key physicochemical properties of the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker are summarized in the table below. These properties are essential for its application in PROTAC synthesis and for predicting the behavior of the resulting PROTAC molecule.

PropertyValueReference
Molecular Formula C29H61N3O11BroadPharm
Molecular Weight 627.8 g/mol BroadPharm
CAS Number 2183440-29-9BroadPharm
Purity >98%BroadPharm
Solubility Water, DMSO, DCM, DMFBroadPharm

PROTAC Synthesis: A Step-by-Step Experimental Protocol

The synthesis of a PROTAC using N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves a modular approach with sequential amide bond formation. The following protocol provides a general methodology.

Step 1: First Amide Coupling

  • Dissolution: Dissolve the first component (either the carboxylic acid-functionalized target protein ligand or E3 ligase ligand) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like DIPEA (3.0 equivalents), to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired mono-conjugated product.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the mono-conjugated intermediate.

Step 2: Second Amide Coupling

  • Repeat the process: Repeat the amide coupling procedure described in Step 1, using the purified mono-conjugated intermediate and the second component (the remaining carboxylic acid-functionalized ligand).

Step 3: (Optional) Deprotection of the t-butyl ester

  • Dissolution: Dissolve the fully assembled PROTAC in dichloromethane (B109758) (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis of PROTAC Performance

While specific data for a PROTAC utilizing N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is not yet widely published, studies on trivalent PROTACs with similar branched linkers have demonstrated exceptional potency. For instance, a trivalent PROTAC targeting BET bromodomain proteins, SIM1, which employs a branched linker to present two BET inhibitors and one VHL E3 ligase ligand, has shown low picomolar degradation of all BET family members, with a preference for BRD2.

The following table presents representative data from the study on the trivalent BET degrader SIM1, illustrating the potential performance enhancements achievable with branched linker architectures.

Target ProteinDC50 (nM)Dmax (%)Cell LineReference
BRD2 ~0.06>95HEK293--INVALID-LINK--
BRD3 ~0.1>95HEK293--INVALID-LINK--
BRD4 ~0.06>95HEK293--INVALID-LINK--

Note: This data is for the trivalent PROTAC SIM1 and serves as an illustrative example of the high potency that can be achieved with branched linker designs.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental procedures in PROTAC research. The following visualizations, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose and Time Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis

Experimental Workflow for PROTAC Evaluation

Signaling Pathways in PROTAC-mediated BET Degradation

PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD2, BRD3, and BRD4, have shown significant therapeutic potential in oncology. These proteins are critical regulators of gene transcription. Their degradation by PROTACs leads to the downregulation of key oncogenes like c-MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

BET_Degradation_Pathway BET_PROTAC BET PROTAC BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_PROTAC->BET_Proteins Degradation cMYC_Gene c-MYC Gene BET_Proteins->cMYC_Gene Transcription Activation Apoptosis Apoptosis BET_Proteins->Apoptosis Inhibition of Chromatin Chromatin Chromatin->BET_Proteins cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression

Signaling Pathway of BET Protein Degradation

Conclusion

The N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker represents a sophisticated building block for the next generation of PROTACs. Its branched, trivalent structure offers the potential for enhanced efficacy through improved ternary complex formation and favorable physicochemical properties. While further studies are needed to fully elucidate its performance in various PROTAC constructs, the principles of its design and the success of analogous trivalent PROTACs suggest a promising future for this class of linkers in the development of novel protein degraders. This guide provides the foundational knowledge and protocols for researchers to embark on the rational design and synthesis of innovative PROTACs utilizing this advanced linker technology.

An In-depth Technical Guide on the Role of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of advanced drug delivery is increasingly characterized by the need for precision, control, and multifunctionality. Branched polyethylene (B3416737) glycol (PEG) linkers are pivotal in achieving these objectives. This technical guide focuses on a specific, versatile reagent, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) , and its role in the development of sophisticated drug delivery systems. This molecule's unique trifunctional architecture, featuring two primary amine groups and a protected carboxylic acid, offers a wealth of possibilities for creating complex, targeted, and responsive therapeutic constructs. This document will delve into the core applications, physicochemical properties, and the underlying chemical principles that make this and similar branched PEG structures indispensable tools in modern pharmaceutical science.

Introduction to Branched PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) has long been a cornerstone of drug delivery, primarily valued for its ability to confer a "stealth" layer to nanoparticles, thereby reducing immunogenicity and prolonging circulation time.[1] While linear PEG chains are widely used, branched or multi-arm PEGs offer significant advantages for more complex applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] These branched structures allow for a higher drug-to-antibody ratio (DAR) in ADCs and provide the necessary scaffolding to bring a target protein and an E3 ligase into proximity in PROTACs.[2][4]

The subject of this guide, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), is a prime example of a branched PEG linker designed for advanced bioconjugation strategies.[5][6] Its key structural features are:

  • Two primary amine (-NH2) groups: These serve as reactive handles for conjugation to various molecules, such as drugs, targeting ligands, or other polymers.[1]

  • A t-butyl ester (-C(O)O-t-Bu) protected carboxyl group: The tert-butyl ester acts as a protecting group for a carboxylic acid functionality.[7][8] This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxylic acid for further modification.[5]

  • Hydrophilic PEG3 spacers: The short polyethylene glycol chains enhance water solubility and provide flexible spacing between the conjugated moieties.[4][5][9]

Physicochemical Properties

While specific experimental data for drug delivery systems formulated exclusively with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is not extensively published, we can infer its properties from its structure and data on similar amine-terminated and branched PEG molecules.

PropertyDescriptionSignificance in Drug Delivery
Molecular Formula C29H61N3O11Defines the exact composition of the molecule.
Molecular Weight 627.8 g/mol Influences the overall size and pharmacokinetics of the final conjugate.
Solubility Soluble in Water, DMSO, DCM, DMF[5]High solubility in a range of solvents is crucial for ease of use in conjugation reactions and formulation processes.
Purity Typically >95%High purity is essential for reproducible results in both research and clinical applications.
Reactivity The primary amine groups react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents like EDC/HATU), and carbonyls.[5][6] The t-butyl ester is cleavable under acidic conditions.[5]This dual reactivity allows for sequential or orthogonal conjugation strategies.

Table 1: Physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).[5]

Core Applications in Drug Delivery Systems

The unique trifunctional nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it suitable for a variety of advanced drug delivery applications.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][9] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4]

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) can serve as a scaffold for PROTAC synthesis. The two amine groups can be functionalized with the POI ligand and the E3 ligase ligand, respectively. The PEG chains provide the necessary spacing and flexibility. The protected carboxyl group can be deprotected after the ligands are attached to introduce a point for further modification, for example, to attach a solubilizing group or a targeting moiety.

PROTAC_Synthesis_Workflow cluster_linker Linker: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) cluster_ligands Ligands cluster_conjugation Conjugation cluster_deprotection Deprotection (Acidic Conditions) cluster_final Final PROTAC Linker H₂N-(PEG)₃-N-(PEG)₃-COOtBu | (PEG)₃-NH₂ Conjugated_Linker POI Ligand-(PEG)₃-N-(PEG)₃-COOtBu | (PEG)₃-E3 Ligase Ligand Linker->Conjugated_Linker Conjugation POI_Ligand POI Ligand (with reactive group) POI_Ligand->Conjugated_Linker E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Conjugated_Linker Deprotected_PROTAC POI Ligand-(PEG)₃-N-(PEG)₃-COOH | (PEG)₃-E3 Ligase Ligand Conjugated_Linker->Deprotected_PROTAC Deprotection Final_PROTAC Functional PROTAC Deprotected_PROTAC->Final_PROTAC Optional further modification

Diagram 1: PROTAC Synthesis Workflow.
Surface Functionalization of Nanoparticles

Amine-terminated PEG lipids are widely used for the surface functionalization of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).[1] The primary amine groups provide a reactive site for the covalent attachment of targeting ligands like antibodies or peptides.[1] This targeted approach enhances the accumulation of the therapeutic payload at the desired site of action.[1]

While not a lipid itself, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) can be incorporated into nanoparticle formulations. For instance, it can be conjugated to a lipid anchor, and its two amine groups can then be used to attach multiple targeting ligands or a combination of a targeting ligand and an imaging agent. The presence of amine groups on the nanoparticle surface can also impart a positive zeta potential, which may enhance interaction with negatively charged cell membranes and increase cellular uptake.[1][10]

Nanoparticle_Functionalization cluster_NP Nanoparticle Core cluster_Linker Linker Attachment cluster_Ligands Functional Moieties NP Lipid Nanoparticle Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) NP->Linker Conjugation to NP surface Targeting_Ligand Targeting Ligand Linker->Targeting_Ligand Amine Coupling Imaging_Agent Imaging Agent Linker->Imaging_Agent Amine Coupling

Diagram 2: Nanoparticle Surface Functionalization.
Development of pH-Responsive Drug Delivery Systems

The t-butyl ester group is stable at neutral pH but can be cleaved under acidic conditions.[5] This property can be exploited to create pH-responsive drug delivery systems. For example, a drug could be attached to the linker via the deprotected carboxylic acid. In the acidic environment of a tumor or within the endosomes of a cell, the t-butyl ester could be cleaved, triggering a conformational change or altering the solubility of the carrier, leading to the release of the drug.

Experimental Protocols

General Protocol for Conjugation to the Amine Groups

This protocol describes a general method for conjugating a carboxylic acid-containing molecule (e.g., a drug or ligand) to the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) using EDC/NHS chemistry.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the same anhydrous solvent.

    • Add the solution of the activated molecule (from step 1) to the linker solution. The molar ratio will depend on whether one or both amine groups are to be functionalized.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to maintain a basic pH.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • The final conjugate can be purified using techniques such as dialysis, size exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Deprotection of the t-Butyl Ester
  • Acidic Cleavage:

    • Dissolve the t-butyl ester-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the t-butyl group.

  • Work-up and Isolation:

    • Remove the TFA and solvent under reduced pressure.

    • The resulting carboxylic acid can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration, or purified by chromatography.

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) represents a class of highly versatile, branched PEG linkers that are enabling the next generation of sophisticated drug delivery systems. Its trifunctional nature allows for the construction of complex architectures such as PROTACs, multifunctional nanoparticles, and stimuli-responsive systems. While the direct application of this specific molecule may not be widely documented in peer-reviewed literature, its structural motifs are representative of a growing trend towards more intricate and precisely engineered linkers in drug development. A thorough understanding of the chemistry and potential applications of such molecules is crucial for researchers and scientists aiming to push the boundaries of therapeutic innovation.

References

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), including its chemical properties, supplier details, and representative experimental protocols for its application in bioconjugation and related fields.

Compound Information

  • Chemical Name: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • CAS Number: 2183440-29-9[1][2][3][4]

  • Molecular Formula: C₂₉H₆₁N₃O₁₁[1][4]

  • Molecular Weight: 627.8 g/mol [1][4]

Chemical Structure

Caption: Chemical structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Technical Data

The following table summarizes the key technical specifications for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

PropertyValueReference
Purity ≥98%[1]
Appearance White to off-white solid or oil
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage -20°C[1]
Shipping Ambient Temperature[1]

Supplier Information

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is available from the following suppliers:

SupplierCatalog Number
BroadPharmBP-23836
BOC SciencesBPG-3964
TaskcmTASK-18-3000179

Experimental Protocols

This section provides detailed, representative protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and similar bifunctional PEG linkers in common bioconjugation applications.

Amide Coupling of the Amine Termini to a Carboxylic Acid

This protocol describes the conjugation of the primary amine groups of the linker to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Carboxylic acid-containing molecule

  • Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or similar.

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule and N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the appropriate anhydrous solvent.

  • Activation: In a separate reaction vessel, dissolve the coupling reagent (e.g., EDC) in the activation buffer. Add this solution to the carboxylic acid-containing molecule and allow it to react for approximately 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation: Add the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) solution to the activated carboxylic acid mixture. The reaction should proceed for at least 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution to deactivate any unreacted carboxyl groups.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC, to remove unreacted reagents and byproducts.

G cluster_0 Activation cluster_1 Conjugation Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Activation Buffer EDC/HATU EDC/HATU EDC/HATU->Activated Ester Linker-Amine N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Activated Ester->Linker-Amine Conjugate Amide-Linked Conjugate Linker-Amine->Conjugate Coupling Buffer Purification Purification Conjugate->Purification Dialysis/HPLC

Caption: Workflow for amide coupling.

Deprotection of the t-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to expose the terminal carboxylic acid for subsequent reactions.

Materials:

  • t-butyl ester protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the t-butyl ester protected conjugate in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, evaporate the DCM and TFA under reduced pressure. Dissolve the residue in DCM and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product. The crude product can be used in the next step or purified by flash chromatography if necessary.

G start t-Butyl Ester Conjugate reaction Dissolve in DCM/TFA (1:1) Stir at room temperature start->reaction workup Evaporate solvents Redissolve in DCM Wash with H₂O & NaHCO₃ reaction->workup dry Dry with Na₂SO₄ Filter & Concentrate workup->dry end Deprotected Carboxylic Acid dry->end

Caption: t-butyl ester deprotection workflow.

Applications and Logical Relationships

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a versatile linker for various applications in drug development and research, particularly in the construction of complex bioconjugates.

PROTAC Synthesis

This linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The two amine groups can be conjugated to a ligand for an E3 ubiquitin ligase, while the deprotected carboxylic acid can be coupled to a ligand for the target protein of interest. The PEG spacers enhance the solubility and cell permeability of the final PROTAC molecule.

G cluster_0 PROTAC Assembly cluster_1 Cellular Mechanism Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) POI_Ligand Target Protein Ligand Linker->POI_Ligand t-Butyl Deprotection & Amide Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Amide Coupling (to amines) PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC synthesis and mechanism.

This guide provides a foundational understanding of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and its applications. For specific experimental conditions, further optimization may be required based on the properties of the molecules being conjugated.

References

A Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): Spectroscopic Data and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and applications of the heterobifunctional linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). This molecule is a valuable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Compound Specifications

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) derivative designed with a single t-butyl ester protected carboxylic acid and two primary amine groups. This unique trifunctional structure allows for the controlled and sequential conjugation of different molecules. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic profile of the resulting conjugates.

PropertyValue
Chemical Formula C29H61N3O11
Molecular Weight 627.8 g/mol
CAS Number 2183440-29-9
Appearance Varies (typically a colorless oil)
Purity >95% (as offered by suppliers)
Solubility Soluble in water, DMSO, DMF, DCM

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While raw NMR data files are proprietary to commercial suppliers, a representative ¹H NMR spectrum of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) would exhibit characteristic peaks corresponding to the different protons in its structure. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-C(CH₃)₃ (t-butyl protons)~1.45Singlet (s)
-NH₂ (primary amine protons)Variable (broad singlet)Broad (br s)
-CH₂-CH₂-O- (PEG backbone protons)3.55 - 3.75Multiplet (m)
-CH₂-N- (protons adjacent to nitrogen)~2.7 - 2.9Multiplet (m)
-CH₂-COO- (protons adjacent to ester)~2.5Triplet (t)

Expected ¹³C NMR Chemical Shifts:

Carbon AtomsExpected Chemical Shift (ppm)
-C(CH₃)₃ (t-butyl methyl carbons)~28
-C(CH₃)₃ (t-butyl quaternary carbon)~80
-CH₂-CH₂-O- (PEG backbone carbons)~68 - 72
-CH₂-N- (carbons adjacent to nitrogen)~45 - 55
-CH₂-COO- (carbons in the ester arm)~35, ~65
-COO- (ester carbonyl carbon)~170

Note: Specific chemical shifts and multiplicities may vary depending on the solvent and instrument used. The NMR data for this specific compound is available for viewing on the websites of suppliers such as BroadPharm under the catalog number BP-23836.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and purity of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). Electrospray ionization (ESI) is a common technique for analyzing such PEGylated molecules.

Expected Mass Spectrum Data:

IonExpected m/z
[M+H]⁺ 628.8
[M+Na]⁺ 650.8

The mass spectrum of PEGylated compounds often shows a distribution of peaks corresponding to different charge states. Techniques such as post-column addition of amines can be used to simplify the spectrum by reducing the charge complexity.[2][3][4]

Experimental Protocols

General Synthesis of Branched PEG Amines with a Protected Carboxylic Acid

Materials:

  • Commercially available PEG precursors (e.g., a trifunctional PEG with three hydroxyl groups)

  • Protecting group reagents (e.g., t-butyldimethylsilyl chloride)

  • Activating agents for hydroxyl groups (e.g., mesyl chloride or tosyl chloride)

  • Amine source (e.g., ammonia (B1221849) or a protected amine)

  • Reagents for introducing the t-butyl ester group

  • Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Selective Protection: Start with a trifunctional PEG core. Selectively protect two of the three functional groups (e.g., hydroxyls) to allow for the specific modification of the third.

  • Introduction of the Carboxylic Acid Moiety: React the unprotected functional group to introduce a carboxylic acid, which is then protected as a t-butyl ester. This can be achieved by reacting with a suitable anhydride (B1165640) or acyl chloride followed by esterification.

  • Deprotection of the Other Arms: Remove the protecting groups from the other two arms of the PEG molecule.

  • Functionalization with Amine Groups: Convert the newly deprotected functional groups (e.g., hydroxyls) into primary amines. This can be a two-step process involving activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source.

  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Characterization: The structure and purity of the synthesized compound are confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (e.g., ESI-MS).

Applications and Workflow

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily used as a linker in the development of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[7][][9] Its trifunctional nature allows for the attachment of a targeting moiety (e.g., an antibody) and two payload molecules (e.g., cytotoxic drugs), potentially increasing the drug-to-antibody ratio (DAR).

General Workflow for ADC Development

ADC_Workflow cluster_synthesis Linker Synthesis & Modification cluster_conjugation Bioconjugation cluster_analysis Analysis & Characterization s1 Synthesis of N-(t-butyl ester-PEG3)- N-bis(PEG3-amine) s2 Deprotection of t-butyl ester (e.g., using TFA) s1->s2 Acidic Conditions c2 Activated Linker (with free COOH) s2->c2 Activation (e.g., EDC/NHS) c1 Antibody c3 Antibody-Linker Conjugate c1->c3 c2->c3 c4 Payload (Drug) c5 Final ADC c3->c5 c4->c5 a1 Purification (e.g., SEC, HIC) c5->a1 a2 Characterization (Mass Spec, HPLC) a1->a2

Caption: General workflow for the synthesis and application of the linker in ADC development.

The workflow begins with the synthesis of the linker, followed by the deprotection of the t-butyl ester to reveal a free carboxylic acid. This acid is then activated (e.g., with EDC/NHS chemistry) and conjugated to an antibody. Subsequently, the two primary amine groups on the linker are used to attach the drug payload, forming the final ADC. The ADC is then purified and characterized.

Signaling Pathways

As a synthetic linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) does not directly participate in biological signaling pathways. Its role is to covalently connect a biologically active molecule (the payload) to a targeting molecule (the antibody). The therapeutic effect is a result of the payload being delivered to a specific cellular target, where it can then interfere with signaling pathways involved in, for example, cell proliferation or apoptosis.

Logical Relationship of Functional Groups

The strategic placement of the t-butyl ester and the two primary amines allows for orthogonal or sequential conjugation strategies, which is a key advantage of this linker.

Functional_Groups linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) tbutyl t-Butyl Ester (Protected Carboxylic Acid) linker->tbutyl amines Two Primary Amines (-NH2) linker->amines deprotection Acidic Deprotection (e.g., TFA) tbutyl->deprotection conjugation2 Conjugation to Payload (e.g., Drug) amines->conjugation2 conjugation1 Conjugation to Targeting Moiety (e.g., Antibody) deprotection->conjugation1

Caption: Logical relationship of the functional groups and their sequential reactivity.

This diagram illustrates that the t-butyl ester must first be deprotected under acidic conditions to yield a free carboxylic acid, which can then be conjugated to a targeting molecule. The primary amines are typically stable under these conditions and can be subsequently used for conjugation to the payload. This controlled reactivity is essential for the synthesis of well-defined and homogeneous bioconjugates.

References

An In-Depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) as a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). It details the linker's physicochemical properties, provides in-depth experimental protocols for its application in bioconjugation, and illustrates a relevant experimental workflow for the development of an Antibody-Drug Conjugate (ADC). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, chemical biology, and materials science, facilitating the effective use of this versatile linker in their research endeavors.

Introduction to Heterobifunctional Linkers and PEGylation

Heterobifunctional linkers are indispensable tools in modern bioconjugation, enabling the covalent linkage of two different biomolecules or a biomolecule and a small molecule. These linkers possess two distinct reactive moieties, allowing for controlled, sequential reactions that minimize the formation of undesirable homodimers or polymers.[1] Polyethylene glycol (PEG) chains are frequently incorporated into linker structures, a strategy known as PEGylation. PEGylation imparts several advantageous properties to the resulting conjugates, including increased hydrophilicity, enhanced stability, reduced immunogenicity, and prolonged circulation half-life.[2][3]

The subject of this guide, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), is a branched PEG linker featuring a protected carboxylic acid and two primary amine groups. This unique architecture allows for the attachment of multiple molecules to a single point, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[4][5]

Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

A thorough understanding of the linker's properties is crucial for its effective application. The quantitative data for two common variants of this linker are summarized in the table below.

PropertyValue (BP-27956)[2]Value (BP-23836)[6]
Molecular Formula C30H61N3O12C29H61N3O11
Molecular Weight 655.8 g/mol 627.8 g/mol
CAS Number Not available2183440-29-9
Purity >97%>98%
Solubility Water, DMSO, DCM, DMFWater, DMSO, DCM, DMF
Storage Condition -20°C-20°C
Appearance Solid or viscous liquidSolid or viscous liquid
Reactive Groups Two primary amines, one t-butyl protected carboxylic acidTwo primary amines, one t-butyl protected carboxylic acid

Experimental Protocols

The following protocols are adapted from established methods for amine-reactive and t-butyl ester deprotection procedures and are tailored for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Conjugation of a Small Molecule Drug to the Amine Groups of the Linker

This protocol describes the conjugation of a carboxylated small molecule drug to the dual amine groups of the linker.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Carboxylated small molecule drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Reaction vessel

  • Stirring equipment

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolution: Dissolve the carboxylated small molecule drug in anhydrous DMF or DMSO.

  • Activation: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution to activate the carboxylic acid group. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Linker Addition: In a separate vessel, dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (0.5 equivalents to the drug) in anhydrous DMF or DMSO.

  • Conjugation: Add the linker solution to the activated drug solution. The reaction can be stirred at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • Drug-linker conjugate from section 3.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the purified drug-linker conjugate in DCM.

  • Deprotection: Add an excess of TFA to the solution (e.g., a 50:50 mixture of TFA:DCM).[1] The reaction is typically complete within 1-3 hours at room temperature.[7]

  • Monitoring: Monitor the deprotection by LC-MS, looking for the expected mass change.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]

  • Precipitation: The deprotected product can often be precipitated by the addition of cold diethyl ether.

  • Purification: Further purification can be achieved by HPLC if necessary.

Conjugation of the Deprotected Drug-Linker to an Antibody

This protocol describes the final step of creating an ADC by conjugating the drug-linker construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker construct

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[8]

  • Drug-Linker Activation: Dissolve the deprotected drug-linker in anhydrous DMSO. Add EDC (5-10 fold molar excess over the antibody) and Sulfo-NHS (5-10 fold molar excess) to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[8]

  • Quenching: The reaction can be quenched by adding an amine-containing buffer like Tris-HCl.

  • Purification: Remove unreacted drug-linker and other small molecules by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SDS-PAGE, and size-exclusion chromatography.

Experimental Workflow and Signaling Pathway Visualization

To illustrate a practical application, the following section details the workflow for creating an ADC targeting the HER2 receptor, which is overexpressed in certain cancers, and the subsequent signaling pathway it disrupts.

Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis of a HER2-targeting ADC using the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_adc_synthesis ADC Formulation cluster_characterization Characterization drug Carboxylated Cytotoxic Drug activation1 Activate Drug (EDC/NHS) drug->activation1 linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) conjugation1 Conjugate Drug to Linker linker->conjugation1 activation1->conjugation1 deprotection Deprotect t-butyl Ester (TFA) conjugation1->deprotection drug_linker Purified Drug-Linker (with free COOH) deprotection->drug_linker activation2 Activate Drug-Linker (EDC/Sulfo-NHS) drug_linker->activation2 antibody Anti-HER2 Antibody (e.g., Trastuzumab) conjugation2 Conjugate to Antibody antibody->conjugation2 activation2->conjugation2 purification Purify ADC conjugation2->purification final_adc Final ADC Product purification->final_adc hic HIC (DAR) final_adc->hic sds_page SDS-PAGE (Purity) final_adc->sds_page sec SEC (Aggregation) final_adc->sec

Caption: Workflow for the synthesis of a HER2-targeting ADC.

Targeted Signaling Pathway: HER2-Mediated Proliferation

The synthesized ADC is designed to target and disrupt the HER2 signaling pathway, which plays a critical role in the proliferation and survival of cancer cells.[10]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K PI3K HER2->PI3K Normal Signaling MAPK MAPK HER2->MAPK ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Proliferation Gene Transcription (Cell Proliferation, Survival) Drug->Proliferation Inhibition AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeting ADC.

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a highly versatile heterobifunctional linker with significant potential in the development of advanced bioconjugates, particularly in the realm of targeted therapeutics like ADCs. Its branched structure allows for the attachment of multiple payloads, while the PEG spacers enhance the overall properties of the conjugate. The protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their work, paving the way for the development of novel and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in solid-phase peptide synthesis (SPPS). This heterobifunctional linker features two primary amine groups for peptide chain elongation or conjugation and a t-butyl ester-protected carboxylic acid. The branched structure allows for the synthesis of complex peptide constructs, such as peptide-drug conjugates (PDCs) with a higher drug-to-antibody ratio (DAR), or for multivalent targeting ligands.[1]

The hydrophilic PEG3 spacers enhance the solubility of the growing peptide chain, which is particularly beneficial for aggregating or hydrophobic sequences.[2][][4] This can lead to improved coupling efficiency and higher purity of the final product. The t-butyl ester provides a stable protecting group throughout the Fmoc/tBu synthesis strategy and can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin. This application note provides detailed protocols for the use of this branched PEG linker in SPPS.

Product Specifications

PropertyValue
Chemical Name N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
Molecular Formula C29H61N3O11
Molecular Weight 627.8 g/mol
CAS Number 2183440-29-9
Appearance White to off-white solid or oil
Purity ≥95%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage -20°C

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes representative data for the synthesis of a model peptide using a branched PEG linker. These values are illustrative and can vary depending on the peptide sequence, resin, and coupling conditions.

ParameterValueMethod of Analysis
Linker Coupling Efficiency >95%Kaiser Test / TNBS Test
Average Stepwise Coupling Yield 98-99.5%UV-Vis spectroscopy (Fmoc deprotection)
Final Crude Peptide Purity 75-90%RP-HPLC
Final Yield (after purification) 30-50%Mass Spectrometry and UV-Vis
Observed Molecular Weight Consistent with theoreticalMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocols

Attachment of the Linker to Carboxyl-Functionalized Resin

This protocol describes the coupling of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" to a carboxyl-functionalized resin (e.g., Merrifield or PAM resin).

Materials:

  • Carboxyl-functionalized resin (e.g., Merrifield resin)

  • "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Swell the carboxyl-functionalized resin in DMF for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 x resin volume).

  • In a separate vial, dissolve "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" (2-3 equivalents relative to resin loading) and HOBt or OxymaPure® (2-3 equivalents) in a minimal amount of DMF.

  • Add DIC (2-3 equivalents) to the linker solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).

  • Dry the resin under vacuum.

G Workflow for Linker Attachment to Resin cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup swell_resin Swell Carboxyl Resin in DMF wash_resin_dmf Wash Resin with DMF swell_resin->wash_resin_dmf couple_to_resin Add Activated Linker to Resin Agitate for 2-4h prepare_linker Dissolve Linker, HOBt/Oxyma in DMF activate_linker Add DIC for Pre-activation prepare_linker->activate_linker monitor_reaction Monitor with Kaiser Test couple_to_resin->monitor_reaction wash_final Wash with DMF and DCM monitor_reaction->wash_final dry_resin Dry Resin Under Vacuum wash_final->dry_resin

Caption: Workflow for attaching the branched PEG linker to a carboxyl-functionalized resin.

Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol outlines the general cycle for the elongation of the peptide chain on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents: HATU, HBTU, or DIC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • DMF, DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HATU and DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure complete coupling (negative result).

  • Washing: Wash the resin with DMF (3 x resin volume).

  • Repeat steps 2-6 for each amino acid in the sequence.

G Peptide Elongation Cycle (Fmoc/tBu) start Start Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (e.g., HATU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 next_aa Couple Next Amino Acid? wash2->next_aa end_cycle End Cycle next_aa->deprotection Yes next_aa->end_cycle No

Caption: A single cycle of peptide chain elongation using the Fmoc/tBu strategy.

Cleavage from Resin and Deprotection of t-Butyl Ester

This protocol describes the final cleavage of the peptide from the resin and the simultaneous deprotection of the t-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-functionalized resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, add EDT.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Analysis:

  • RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.

Application Example: Peptide-Drug Conjugate (PDC) Targeting Cancer Cells

Peptides synthesized with the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker can be utilized to create PDCs. The two amine functionalities allow for the attachment of a targeting peptide and a cytotoxic drug. The targeting peptide directs the conjugate to cancer cells that overexpress a specific receptor. Upon binding and internalization, the drug is released, leading to cell death.

G Signaling Pathway of a Peptide-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDC Peptide-Drug Conjugate (with Branched PEG Linker) Receptor Tumor Cell Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cleavage Apoptosis Apoptosis / Cell Death Drug_Release->Apoptosis Induction

Caption: Generalized signaling pathway of a peptide-drug conjugate targeting a tumor cell.

References

Application Notes and Protocols for the Conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and antibody fragments.[1][2] Key advantages of PEGylation include improved protein stability, increased bioavailability, and reduced immunogenicity.[2][] This document provides a detailed, step-by-step guide for the conjugation of a specific heterobifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), to antibodies. This linker features two primary amine groups for conjugation and a t-butyl ester group that can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further modification.[4] The hydrophilic PEG spacers enhance the water solubility of the resulting conjugate.[4]

This protocol will cover the conjugation of the amine groups of the linker to the antibody, followed by the deprotection of the t-butyl ester. It will also detail methods for the purification and characterization of the final antibody conjugate.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to an antibody.

Part 1: Antibody Preparation and Linker Conjugation

This part of the protocol describes the reaction of the primary amine groups on the PEG linker with activated carboxylic acid groups on the antibody. This is typically achieved through the use of EDC/NHS chemistry to form a stable amide bond.[5][6]

Materials:

  • Antibody of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.

  • Activation of Antibody Carboxylic Acids: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups on the antibody.

  • Linker Conjugation: Dissolve the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker in a minimal amount of anhydrous DMF or DMSO. Add a 10- to 20-fold molar excess of the dissolved linker to the activated antibody solution.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-PEG conjugate using size-exclusion chromatography to remove excess linker and other small molecules.[]

Part 2: Deprotection of the t-Butyl Ester

This step involves the removal of the t-butyl protecting group from the conjugated linker to expose a terminal carboxylic acid. This is typically achieved using trifluoroacetic acid (TFA).[8][9]

Materials:

  • Purified antibody-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane)

  • Dialysis or desalting columns for purification

Procedure:

  • Reaction Setup: Lyophilize the purified antibody-PEG-t-butyl ester conjugate.

  • Deprotection Cocktail: Prepare a deprotection cocktail of TFA and a scavenger. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Deprotection Reaction: Resuspend the lyophilized conjugate in the deprotection cocktail and incubate for 1-2 hours at room temperature.

  • TFA Removal: Remove the TFA by evaporation under a stream of nitrogen.

  • Purification: Purify the deprotected antibody-PEG-acid conjugate using dialysis or a desalting column to remove residual TFA and scavenger byproducts.

Data Presentation

The following tables summarize the quantitative data related to the conjugation and characterization of the antibody-PEG conjugate.

Table 1: Reaction Conditions for Antibody-PEG Conjugation

ParameterCondition
Antibody Concentration5 mg/mL
Molar Ratio (Antibody:EDC:NHS)1:100:100
Molar Ratio (Antibody:Linker)1:20
Reaction Buffer0.1 M MES, pH 6.0
Reaction Time2 hours
Reaction TemperatureRoom Temperature

Table 2: Purification and Characterization of Antibody-PEG Conjugate

ParameterResultMethod
Antibody Recovery> 85%UV-Vis Spectroscopy
Purity> 95%Size-Exclusion Chromatography
Drug-to-Antibody Ratio (DAR)2-4Mass Spectrometry

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to an antibody.

G cluster_conjugation Part 1: Conjugation cluster_deprotection Part 2: Deprotection Ab_Prep Antibody Preparation Activation Antibody Activation (EDC/NHS) Ab_Prep->Activation Linker_Add Linker Addition Activation->Linker_Add Reaction Conjugation Reaction Linker_Add->Reaction Quench Quenching Reaction->Quench Purify1 Purification 1 (SEC) Quench->Purify1 Deprotection_Rxn Deprotection (TFA) Purify1->Deprotection_Rxn Purify2 Purification 2 (Desalting) Deprotection_Rxn->Purify2 Characterization Characterization (MS, SEC) Purify2->Characterization Final Conjugate

Caption: Workflow for antibody conjugation and deprotection.

Signaling Pathway of Conjugation Chemistry

This diagram illustrates the chemical reactions involved in the conjugation process.

G cluster_activation Antibody Activation cluster_conjugation Conjugation Antibody-COOH Antibody Carboxyl Group Activated_Antibody Antibody-NHS Ester Antibody-COOH->Activated_Antibody + EDC, NHS EDC EDC NHS NHS Linker PEG-Linker-NH2 Conjugated_Antibody Antibody-PEG Conjugate Linker->Conjugated_Antibody

Caption: Amine-reactive conjugation chemistry.

Conclusion

This application note provides a comprehensive protocol for the successful conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to antibodies. The detailed steps for conjugation, deprotection, purification, and characterization, along with the visual workflows, offer researchers a robust guide for producing well-defined antibody-PEG conjugates. The resulting conjugates, with their exposed carboxylic acid handles, are amenable to further modifications, making them valuable tools in the development of antibody-drug conjugates and other targeted therapeutics. While PEGylation offers significant advantages, it is important to consider the potential for the generation of anti-PEG antibodies, which can impact the pharmacokinetics and efficacy of the therapeutic.[10][11][12][13] Careful characterization of the final conjugate is crucial to ensure its quality and performance in subsequent applications.[14]

References

Application Notes and Protocols for PROTAC Synthesis using PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing the trifunctional PEG linker, "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)". This versatile linker allows for a modular and convergent synthetic approach to generate diverse PROTAC libraries.

Signaling Pathway: PROTAC-Mediated Degradation of IKKβ in the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[4][5] Aberrant activation of this pathway is implicated in various diseases, including chronic inflammation and cancer.[4] The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a key upstream regulator of NF-κB activation.[5] A PROTAC designed to target IKKβ for degradation would therefore represent a powerful therapeutic strategy to downregulate NF-κB signaling. The diagram below illustrates the canonical NF-κB signaling pathway and the intervention point for an IKKβ-targeting PROTAC.

PROTAC intervention in the NF-κB signaling pathway.

Experimental Workflow

The synthesis and evaluation of a novel PROTAC is a multi-step process that begins with the synthesis of the individual components and culminates in the biological assessment of the final molecule. The workflow diagram below outlines the key stages in the development of a PROTAC using a modular, linker-centric approach.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization & Evaluation Phase Start Start Ligand1_COOH E3 Ligase Ligand with Carboxylic Acid Start->Ligand1_COOH Linker N-(t-butyl ester-PEG3)- N-bis(PEG3-amine) Start->Linker Amide_Coupling_1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Ligand1_COOH->Amide_Coupling_1 Linker->Amide_Coupling_1 Intermediate_1 Intermediate 1 (t-Butyl Protected) Amide_Coupling_1->Intermediate_1 Purification_1 Purification 1 (Flash Chromatography) Intermediate_1->Purification_1 Deprotection Step 2: t-Butyl Deprotection (TFA, DCM) Purification_1->Deprotection Intermediate_2 Intermediate 2 (Free Carboxylic Acid) Deprotection->Intermediate_2 Amide_Coupling_2 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate_2->Amide_Coupling_2 Ligand2_NH2 Target Protein Ligand with Amine Ligand2_NH2->Amide_Coupling_2 Crude_PROTAC Crude PROTAC Amide_Coupling_2->Crude_PROTAC Purification_2 Purification 2 (Preparative HPLC) Crude_PROTAC->Purification_2 Final_PROTAC Final Purified PROTAC Purification_2->Final_PROTAC QC Quality Control (LC-MS, NMR) Final_PROTAC->QC In_Vitro_Assays In Vitro Assays (Binding Affinity, Ternary Complex Formation) QC->In_Vitro_Assays Cellular_Assays Cellular Assays (Permeability, Target Degradation - Western Blot) In_Vitro_Assays->Cellular_Assays Functional_Assays Functional Assays (Cell Viability, Downstream Signaling) Cellular_Assays->Functional_Assays

A typical workflow for PROTAC synthesis and evaluation.

Quantitative Data

The length and composition of the PEG linker are critical parameters that must be optimized to achieve potent and selective protein degradation. The following tables provide representative data for the synthesis and biological activity of PROTACs, illustrating the impact of linker composition. While specific data for a PROTAC synthesized with "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is not publicly available, the data presented for BRD4-targeting PROTACs with short PEG linkers serve as a valuable reference.[6]

Table 1: Synthesis and Characterization of a Representative PROTAC Intermediate

StepReactionProductYield (%)Purity (%) (by LC-MS)
1Amide Coupling 1Intermediate 175-85>95
2t-Butyl DeprotectionIntermediate 290-98Used directly in next step
3Amide Coupling 2Crude PROTAC60-70~80
4Preparative HPLCFinal PROTAC40-50 (overall)>98

Note: Yields and purity are illustrative and can vary depending on the specific ligands and reaction conditions.

Table 2: Biological Activity of Representative BRD4-Targeting PROTACs with PEG Linkers

PROTACLinker CompositionIC₅₀ (MV4-11 cells, nM)DC₅₀ (BRD4, nM)Dₘₐₓ (BRD4, %)
B23PEG11.22.1 ± 0.3>95
B24PEG20.40.75 ± 0.16>95
B25PEG30.91.5 ± 0.2>95

Data adapted from a study on BRD4-targeting PROTACs.[6] IC₅₀ represents the half-maximal inhibitory concentration for cell proliferation. DC₅₀ is the half-maximal degradation concentration of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" via a sequential amide coupling strategy.

Protocol 1: First Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with one of the primary amine groups of the linker.

Reagents and Materials:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.[7][8]

  • Add the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the t-butyl protected intermediate.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Reagents and Materials:

  • t-Butyl protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the t-butyl protected intermediate in DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add TFA (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9] The resulting product with the free carboxylic acid is often used in the next step without further purification.

Protocol 3: Second Amide Coupling

This protocol describes the final coupling of the deprotected intermediate with an amine-functionalized target protein ligand.

Reagents and Materials:

  • Intermediate with free carboxylic acid (1.0 eq)

  • Target Protein Ligand-NH₂ (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected intermediate and the Target Protein Ligand-NH₂ as the coupling partners.

  • Upon completion of the reaction as monitored by LC-MS, the crude PROTAC is ready for purification.

Protocol 4: PROTAC Purification

This protocol outlines the purification of the final PROTAC molecule using preparative HPLC.

Reagents and Materials:

  • Crude PROTAC dissolved in a suitable solvent (e.g., DMSO, ACN/water)

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent.

  • Purify the crude product by preparative reverse-phase HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).[10]

  • Collect the fractions containing the pure PROTAC, as determined by analytical LC-MS.

  • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Protocol 5: Characterization and Quality Control

This protocol describes the final characterization of the purified PROTAC.

Reagents and Materials:

  • Purified PROTAC

  • LC-MS system

  • NMR spectrometer

  • Solvents for analysis (e.g., DMSO-d₆ for NMR)

Procedure:

  • LC-MS Analysis: Confirm the identity and purity of the final PROTAC. A single peak with the correct mass-to-charge ratio should be observed.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC molecule.

Protocol 6: Western Blot for Target Protein Degradation

This protocol provides a method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Reagents and Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)[6]

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., α-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Data Analysis: Visualize the protein bands using a chemiluminescence system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]

References

Application Notes and Protocols for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) . This branched linker is a versatile tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique structure, featuring two primary amine groups and a protected carboxylic acid, allows for the creation of complex bioconjugates with a high degree of control over the final structure and stoichiometry.

Introduction to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a heterotrifunctional PEG linker. The two terminal primary amine groups are readily available for reaction with activated esters (such as N-hydroxysuccinimide esters) or carboxylic acids in the presence of a coupling agent.[1][2] The third functional group, a carboxylic acid, is protected as a t-butyl ester, which can be selectively removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation.[1][2]

The hydrophilic PEG spacers enhance the solubility of the linker and the resulting conjugates in aqueous media, which can be beneficial for handling hydrophobic drugs and reducing aggregation of the final bioconjugate.[][4] The branched nature of the linker allows for the attachment of multiple molecules at a single site, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs.[5][6]

Key Features:

  • Two Primary Amine Groups: For conjugation to molecules containing activated esters or carboxylic acids.

  • Protected Carboxylic Acid: The t-butyl ester allows for orthogonal conjugation strategies.

  • Branched Structure: Enables the attachment of multiple molecules.

  • Hydrophilic PEG Chains: Improves solubility and reduces aggregation.

Applications:

  • Antibody-Drug Conjugates (ADCs): Attachment of two drug molecules to a single linker, which is then conjugated to an antibody.

  • Targeted Drug Delivery: Conjugation of a targeting ligand and a therapeutic agent to the same linker.

  • Fluorescent Labeling and Imaging: Attachment of two different reporter molecules for advanced imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and biomaterial applications.

Physicochemical and Reagent Properties

A summary of the key properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and related reagents is provided below for easy reference.

PropertyValueReference
Linker
Chemical NameN-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
Molecular Weight627.8 g/mol [7]
Purity>95%[7]
Storage-20°C, desiccated[7]
SolubilityWater, DMSO, DMF, DCM[7]
Amine Reactive Moiety
Functional GroupPrimary Amine (-NH2)
Reactive TowardsNHS esters, Carboxylic acids + EDC/HATU[1][2]
Reaction pH7.0 - 9.0 for NHS esters[8]
Protected Moiety
Functional Groupt-butyl ester
Deprotection ConditionAcidic (e.g., Trifluoroacetic Acid)[2]

Experimental Protocols

Application Note 1: Synthesis of a Drug-Linker Conjugate for Subsequent Antibody Conjugation

This protocol describes the conjugation of a drug containing an activated NHS ester to the two primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). The resulting drug-linker conjugate, with a protected carboxylic acid, can be purified and later deprotected for conjugation to an antibody.

Workflow Diagram:

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Purification A Dissolve NHS-activated Drug in Anhydrous DMSO C Combine Solutions & Add Non-nucleophilic Base (e.g., DIPEA) A->C B Dissolve Linker in Anhydrous DMSO B->C D Incubate at RT for 2-4 hours C->D E Quench Reaction (e.g., with hydroxylamine) D->E F Purify by Reverse-Phase HPLC E->F G Characterize by LC-MS F->G H Lyophilize Pure Fractions G->H

Caption: Workflow for Drug-Linker Synthesis.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • NHS ester-activated drug

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Hydroxylamine (B1172632) solution (quenching agent)

  • Reverse-Phase HPLC system

  • LC-MS system

  • Lyophilizer

Protocol:

  • Reagent Preparation:

    • Equilibrate N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and the NHS ester-activated drug to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a 10 mM stock solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in anhydrous DMSO.

    • Prepare a 25 mM stock solution of the NHS ester-activated drug in anhydrous DMSO.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the desired volume of the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) stock solution.

    • Add 2.2 equivalents of the NHS ester-activated drug stock solution to the linker solution.

    • Add 5 equivalents of DIPEA to the reaction mixture.

    • Vortex briefly to mix and incubate at room temperature for 2-4 hours with gentle stirring.

  • Quenching:

    • Add hydroxylamine solution to a final concentration of 10 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the drug-linker conjugate by reverse-phase HPLC.

    • Analyze the fractions by LC-MS to confirm the identity of the product (expected mass = mass of linker + 2 * mass of drug - 2 * mass of NHS).

    • Pool the pure fractions and lyophilize to obtain the purified drug-linker conjugate as a solid.

    • Store the lyophilized product at -20°C under desiccated conditions.

Application Note 2: Deprotection of the t-butyl Ester and Conjugation to an Antibody

This protocol outlines the deprotection of the t-butyl ester on the purified drug-linker conjugate and its subsequent conjugation to the lysine (B10760008) residues of an antibody via EDC/NHS chemistry.

Workflow Diagram:

G cluster_0 Step 1: t-butyl Ester Deprotection cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: ADC Purification & Characterization A Dissolve Drug-Linker in DCM/TFA (1:1) B Stir at RT for 2-5 hours A->B C Evaporate Solvent and TFA B->C D Purify by HPLC C->D E Activate Deprotected Drug-Linker with EDC/Sulfo-NHS D->E F Add to Antibody Solution (pH 7.2-7.5) E->F G Incubate at RT for 2 hours F->G H Quench Reaction (e.g., with Tris buffer) G->H I Purify ADC by Size-Exclusion Chromatography (SEC) H->I J Characterize DAR by HIC or MS I->J K Assess Purity and Aggregation by SEC J->K

Caption: Workflow for ADC Synthesis.

Materials:

  • Purified drug-linker conjugate with protected carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer

Protocol:

  • Deprotection of the t-butyl Ester:

    • Dissolve the drug-linker conjugate in a 1:1 mixture of DCM and TFA.[9]

    • Stir the solution at room temperature for 2-5 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.[9]

    • Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

    • The deprotected drug-linker can be purified by HPLC if necessary.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker:

    • Dissolve the deprotected drug-linker in DMSO to a concentration of 10 mM.

    • In a separate tube, prepare fresh 50 mM solutions of EDC and Sulfo-NHS in cold, dry DMSO.

    • Add a 10-fold molar excess of the drug-linker solution to the antibody solution.

    • Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the ADC using an SEC column to remove unreacted drug-linker and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.

    • Assess the purity and extent of aggregation of the final ADC using SEC.

Quantitative Data and Characterization

The following table provides representative data that can be obtained during the characterization of an ADC synthesized using the protocols described above. Actual results will vary depending on the specific antibody, drug, and reaction conditions.

ParameterTypical Range/ValueMethod of AnalysisReference
Drug-Linker Conjugate
Purity>95%Reverse-Phase HPLC
Identity ConfirmationExpected Mass +/- 1 DaLC-MS
Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR)2 - 8HIC, Mass Spectrometry, UV-Vis Spectroscopy
Monomer Purity>95%Size-Exclusion Chromatography (SEC)
Aggregation<5%Size-Exclusion Chromatography (SEC)
Endotoxin Levels< 1 EU/mgLAL Assay

Troubleshooting

IssuePossible CauseSuggested Solution
Low Drug-Linker Yield Incomplete reaction; Hydrolysis of NHS ester.Ensure anhydrous conditions. Use fresh, high-quality reagents. Optimize reaction time and temperature.
Incomplete t-butyl Deprotection Insufficient acid concentration or reaction time.Increase TFA concentration or extend the reaction time. Monitor the reaction by LC-MS.
Low DAR Inefficient antibody conjugation; Low molar excess of drug-linker.Optimize the molar excess of the activated drug-linker. Ensure the antibody is in the correct buffer and pH. Check the activity of EDC/Sulfo-NHS.
High Aggregation of ADC Hydrophobicity of the drug; High DAR; Improper buffer conditions.Screen different formulation buffers. The PEG linker is designed to reduce this, but optimization may still be needed. Consider reducing the DAR.

Disclaimer: The information provided in this document is for Research Use Only. It is the responsibility of the user to determine the suitability of this product for their particular application.

References

Application Note: Efficient Deprotection of the t-butyl Ester from "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" for Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of protecting groups is a critical step in the synthesis of complex molecules for pharmaceutical and research applications. The t-butyl ester is a widely used protecting group for carboxylic acids due to its stability in various reaction conditions and its facile cleavage under acidic conditions. "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a heterobifunctional linker molecule that, upon deprotection of the t-butyl ester, yields a carboxylic acid and two primary amines. This trifunctional polyethylene (B3416737) glycol (PEG) linker is of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that function by inducing the degradation of specific target proteins within the cell. They are heterobifunctional molecules consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The deprotected form of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is an ideal linker candidate for PROTAC synthesis, where the carboxylic acid can be coupled to a target protein ligand, and the two amine groups can be functionalized with an E3 ligase ligand, providing a multivalent platform.

This application note provides a detailed protocol for the efficient deprotection of the t-butyl ester from "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" using trifluoroacetic acid (TFA). Additionally, it presents a comparison of various acidic deprotection methods and outlines the subsequent purification of the resulting carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for different methods of t-butyl ester deprotection. The data is compiled from literature reports on analogous PEGylated substrates to provide a comparative overview.

Deprotection MethodReagents and ConditionsReaction Time (hours)Typical Yield (%)Purity (%)Reference
Method 1: Trifluoroacetic Acid (TFA) 50% TFA in Dichloromethane (DCM)2 - 4>95>98General laboratory practice
Method 2: Hydrochloric Acid (HCl) 4M HCl in Dioxane4 - 690 - 95>97[1][2]
Method 3: Formic Acid 90% Formic Acid12 - 2485 - 90>95[3]
Method 4: Zinc Bromide (Lewis Acid) ZnBr₂ in Dichloromethane (DCM)12 - 2470 - 85>95[4][5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The deprotected linker is a key component in the assembly of a PROTAC. The resulting PROTAC hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein of interest (POI). The general mechanism is illustrated in the signaling pathway diagram below. The PROTAC first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[6][7][8]

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 (Ub-Activating) Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 (Ub-Conjugating) Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 Ub_E1->E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Protocols

Method 1: Deprotection of t-butyl ester using Trifluoroacetic Acid (TFA)

This protocol describes the standard and highly efficient method for the cleavage of the t-butyl ester using TFA.

Materials:

  • "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" (1 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of DCM.

  • Add cold diethyl ether to the solution to precipitate the product.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum.

  • For higher purity, the crude product can be purified by reverse-phase HPLC.

Deprotection_Workflow Start Start: N-(t-butyl ester-PEG3)- N-bis(PEG3-amine) Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (50% v/v) Cool->Add_TFA React Stir at RT for 2-4h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Complete Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Product (Filtration/Centrifugation) Precipitate->Isolate Wash Wash with Cold Diethyl Ether Isolate->Wash Dry Dry under Vacuum Wash->Dry Purify Optional: RP-HPLC Purification Dry->Purify Final_Product Final Product: N-(carboxy-PEG3)- N-bis(PEG3-amine) Dry->Final_Product Purify->Final_Product

Caption: Experimental workflow for t-butyl ester deprotection.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, such as in drug development, the deprotected product should be purified by reverse-phase HPLC.

Materials and Equipment:

  • Crude deprotected product

  • HPLC grade water with 0.1% TFA (Mobile Phase A)

  • HPLC grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

  • Preparative reverse-phase C18 column

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated preparative C18 column.

  • Elute the product using a gradient of Mobile Phase B. A typical gradient is 5% to 95% B over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 214 nm).

  • Collect the fractions corresponding to the product peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and freeze-dry using a lyophilizer to obtain the final product as a TFA salt.

Conclusion

The deprotection of the t-butyl ester from "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a straightforward and high-yielding reaction when using trifluoroacetic acid in dichloromethane. This protocol provides a reliable method for the synthesis of the corresponding carboxylic acid, which is a valuable trifunctional linker for the development of PROTACs and other complex bioconjugates. The choice of deprotection method can be guided by the stability of other functional groups in the molecule and the desired purity of the final product. For high-purity requirements, subsequent purification by reverse-phase HPLC is recommended.

References

Application Notes and Protocols for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the Creation of Branched Macromolecular Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a versatile, trifunctional linker designed for the synthesis of well-defined branched macromolecular structures. This reagent possesses two primary amine groups and a t-butyl ester-protected carboxylic acid, connected by flexible polyethylene (B3416737) glycol (PEG) spacers. The amine groups are readily available for conjugation, while the carboxylic acid can be deprotected under acidic conditions for subsequent functionalization. This architecture allows for the precise construction of dendrons, branched polymers, and other complex macromolecules with applications in drug delivery, diagnostics, and biomaterial science. The inherent PEGylation offers enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the final conjugate.[1][2][3]

Physicochemical Properties

A summary of the typical physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is provided in Table 1. These values are representative and may vary slightly between suppliers.

Table 1: Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

PropertyValueReference
Molecular FormulaC29H61N3O11[3]
Molecular Weight627.8 g/mol [3]
Purity≥95%[2][3]
AppearanceWhite to off-white solid or oilN/A
SolubilitySoluble in water, DMSO, DMF, DCM[2][3]
Storage-20°C, desiccated[2][3]

Applications

The unique trifunctional nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable building block for a variety of applications in biomedical research and drug development.

  • Drug Delivery: The branched structures created using this linker can increase the drug-to-carrier ratio, enhancing the therapeutic payload.[4] The PEG spacers improve the solubility and circulation half-life of conjugated drugs.[5]

  • Bioconjugation: The amine and protected carboxyl groups allow for the sequential and controlled conjugation of different molecules, such as targeting ligands, imaging agents, and therapeutic compounds.

  • Dendrimer Synthesis: This molecule can serve as a foundational unit for the divergent synthesis of PEGylated dendrimers, which are useful in gene delivery and as MRI contrast agents.

  • Surface Modification: The reactive groups can be used to modify the surfaces of nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and targeting capabilities.

Experimental Protocols

The following protocols provide a general framework for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the synthesis of a branched drug conjugate. Optimization may be required for specific applications and molecules.

Protocol 1: Synthesis of a Branched Drug-Linker Intermediate

This protocol describes the conjugation of a drug molecule containing a carboxylic acid group to the two primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Activation of Drug's Carboxylic Acid:

    • Dissolve the carboxylic acid-containing drug (2.2 equivalents) in anhydrous DMF.

    • Add NHS (2.2 equivalents) and DCC (2.2 equivalents) or HATU (2.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-activated drug.

  • Conjugation Reaction:

    • In a separate flask, dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (3 equivalents) to the solution.

    • Slowly add the NHS-activated drug solution to the linker solution.

    • Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the crude product in a minimal amount of DCM and filter to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Concentrate the filtrate and redissolve the product in deionized water.

    • Purify the product by dialysis against deionized water for 48 hours, changing the water every 12 hours.

    • Lyophilize the dialyzed solution to obtain the purified branched drug-linker intermediate as a white solid.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Materials:

  • Branched drug-linker intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the branched drug-linker intermediate in a solution of 50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Protocol 3: Conjugation of a Targeting Ligand to the Deprotected Intermediate

This protocol describes the conjugation of an amine-containing targeting ligand to the newly exposed carboxylic acid of the branched structure.

Materials:

  • Deprotected branched drug-linker intermediate from Protocol 2

  • Amine-containing targeting ligand

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS

  • Anhydrous DMF or DMSO

  • DIPEA

Procedure:

  • Dissolve the deprotected branched drug-linker intermediate (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing targeting ligand (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction under an inert atmosphere at room temperature for 24-48 hours.

  • Purify the final branched macromolecular conjugate using dialysis or size-exclusion chromatography.

  • Characterize the final product by ¹H NMR, Mass Spectrometry, and GPC to confirm successful conjugation and purity.

Representative Quantitative Data

The following tables provide representative data from studies utilizing branched PEG linkers for drug delivery applications. These values can serve as a benchmark for experiments using N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Table 2: Representative Synthesis and Drug Loading Data

ParameterValue RangeReference
Synthesis Yield
First Conjugation Step70-90%[6]
Deprotection Step>95%[6]
Second Conjugation Step60-80%N/A
Drug Loading Capacity
Doxorubicin5-15% (w/w)[7]
Paclitaxel3-10% (w/w)N/A
Encapsulation Efficiency >90%[8]

Table 3: Representative In Vitro and In Vivo Performance Data

ParameterValue Range/ObservationReference
Cellular Uptake Increased uptake compared to free drug[2][9]
In Vitro Cytotoxicity (IC50) Lower or comparable to free drug[10]
Pharmacokinetics
Circulation Half-life (t½)2-5 fold increase vs. free drug[3][]
Area Under the Curve (AUC)3-10 fold increase vs. free drug[3][]
In Vivo Efficacy Significant tumor growth inhibition[10][12]
Biocompatibility Low cytotoxicity and immunogenicity[1]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Branched Macromolecule linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) intermediate Branched Drug-Linker Intermediate (t-butyl protected) linker->intermediate Amine Coupling drug Carboxylic Acid-Containing Drug activated_drug NHS-Activated Drug drug->activated_drug DCC/NHS or HATU activated_drug->intermediate deprotected Deprotected Intermediate (Free Carboxylic Acid) intermediate->deprotected TFA Deprotection final_product Final Branched Macromolecular Conjugate deprotected->final_product EDC/NHS Coupling ligand Amine-Containing Targeting Ligand ligand->final_product

Caption: Synthetic workflow for creating a targeted drug conjugate.

Experimental Characterization Workflow

G cluster_characterization Characterization Workflow synthesis Synthesis of Conjugate nmr ¹H NMR synthesis->nmr Structure Verification ms Mass Spectrometry synthesis->ms Molecular Weight Confirmation gpc GPC/SEC synthesis->gpc Size & PDI hplc HPLC synthesis->hplc Purity Analysis dls DLS gpc->dls Hydrodynamic Radius

Caption: Techniques for characterizing the synthesized macromolecule.

Drug Delivery and Cellular Uptake Pathway

G cluster_pathway Cellular Drug Delivery Pathway conjugate Branched PEG-Drug Conjugate circulation Systemic Circulation (Prolonged Half-life) conjugate->circulation tumor Tumor Microenvironment (EPR Effect) circulation->tumor cell_surface Cancer Cell Surface tumor->cell_surface endocytosis Receptor-Mediated Endocytosis cell_surface->endocytosis Ligand Binding receptor Targeting Receptor receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release Enzymatic Cleavage action Therapeutic Action drug_release->action

Caption: Pathway of a targeted branched PEG-drug conjugate.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in drug delivery to enhance biocompatibility, improve stability, and prolong circulation times. Branched PEG structures, in particular, offer a dense hydrophilic layer that can further improve the "stealth" properties of nanoparticles, minimizing opsonization and clearance by the mononuclear phagocyte system.[1] This document provides detailed protocols and application notes for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) , a branched PEG linker, in the surface modification of nanoparticles.

This unique trifunctional linker possesses two primary amine groups for covalent attachment to nanoparticle surfaces and a t-butyl ester-protected carboxylic acid. The amine groups can react with surface carboxyl groups on nanoparticles via amide bond formation. The protected carboxylic acid can be deprotected post-conjugation to serve as a reactive site for the attachment of targeting ligands, imaging agents, or other functional molecules. The hydrophilic PEG chains enhance the aqueous solubility and stability of the modified nanoparticles.[2][3][4]

Key Applications

  • Prolonged Systemic Circulation: The dense PEG shield created by the branched structure effectively reduces protein adsorption and recognition by the immune system, leading to longer half-lives in vivo.[1][4]

  • Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media.[1]

  • Platform for Theranostics: The terminal-protected carboxyl group allows for a two-step functionalization process. After nanoparticle conjugation, the carboxyl group can be deprotected and used to attach targeting moieties or diagnostic agents.

  • Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

Protocol 1: Covalent Conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to Carboxylated Nanoparticles

This protocol describes the conjugation of the branched PEG linker to nanoparticles with available carboxyl groups on their surface (e.g., poly(lactic-co-glycolic acid) (PLGA) or carboxylate-modified polystyrene nanoparticles) using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., 10 mg/mL suspension in MES buffer)

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC and NHS. The molar ratio of COOH:EDC:NHS is typically 1:5:5.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.

  • PEGylation Reaction:

    • Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in MES buffer.

    • Add the dissolved PEG linker to the activated nanoparticle suspension. The molar ratio of activated COOH to the PEG linker can be varied to optimize grafting density, a common starting point is a 1:10 ratio.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles from unreacted reagents by repeated centrifugation and resuspension in PBS using centrifugal filter units.

    • Perform at least three wash cycles.

  • Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and store at 4°C.

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl ester protecting group to expose the terminal carboxylic acid for further functionalization.

Materials:

  • Purified t-butyl ester-PEGylated nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Solvent Exchange (if necessary): If the nanoparticles are in an aqueous buffer, they may need to be transferred to an organic solvent like DCM. This can be achieved by lyophilization followed by resuspension in DCM. Note: This step is highly dependent on the nature of the nanoparticle core.

  • Deprotection Reaction:

    • Create a 1:1 (v/v) mixture of DCM and TFA.

    • Add this mixture to the nanoparticles and stir at room temperature for 2-5 hours.[5]

  • Removal of Acid:

    • Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.

    • The deprotected nanoparticles can then be resuspended in PBS.

  • Purification:

    • Wash the nanoparticles extensively with PBS using centrifugal filter units to remove any residual TFA.

    • Ensure the pH of the final nanoparticle suspension is neutral.

  • Storage: Store the deprotected, carboxyl-terminated PEGylated nanoparticles at 4°C.

Characterization of PEGylated Nanoparticles

The successful surface modification should be confirmed through various characterization techniques.

Parameter Technique Expected Outcome for PEGylated Nanoparticles
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter compared to the unmodified nanoparticles, indicating the presence of the PEG layer.
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards neutral (around 0 mV) due to the shielding of the surface charge by the PEG chains.
Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticle core. The PEG layer is typically not visible under standard TEM conditions.
PEG Grafting Density Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR)TGA can quantify the weight loss corresponding to the degradation of the PEG layer. NMR can be used to quantify PEG signals relative to nanoparticle core signals.

Hypothetical Quantitative Data

The following table summarizes expected characterization data for nanoparticles before and after modification with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Property Unmodified Nanoparticles PEGylated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (mV) -35 ± 3-5 ± 2
Protein Adsorption (in 10% FBS) HighSignificantly Reduced

Visualizations

G cluster_workflow Experimental Workflow for Nanoparticle Functionalization NP Carboxylated Nanoparticle Activated_NP Activated Nanoparticle (EDC/NHS) NP->Activated_NP Activation PEGylated_NP t-Butyl Ester PEGylated NP Activated_NP->PEGylated_NP Conjugation PEG_Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) PEG_Linker->PEGylated_NP Conjugation Deprotected_NP Carboxyl-Terminated PEGylated NP PEGylated_NP->Deprotected_NP Deprotection (TFA) Functionalized_NP Ligand-Conjugated Nanoparticle Deprotected_NP->Functionalized_NP Functionalization Ligand Targeting Ligand Ligand->Functionalized_NP Functionalization

Caption: Workflow for nanoparticle surface modification and functionalization.

G cluster_pathway Mechanism of PEGylated Nanoparticle Evasion of the Mononuclear Phagocyte System NP Unmodified Nanoparticle Opsonin Opsonin (Protein) NP->Opsonin Opsonization PEG_NP PEGylated Nanoparticle PEG_NP->Opsonin Inhibition Circulation Prolonged Circulation PEG_NP->Circulation Macrophage Macrophage Opsonin->Macrophage Phagocytosis Clearance Clearance by Liver/Spleen Macrophage->Clearance

Caption: How PEGylation helps nanoparticles avoid immune clearance.

References

Application Notes and Protocols for Bioconjugation with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the heterotrifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), in bioconjugation. This versatile reagent is particularly valuable in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Introduction

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a unique polyethylene (B3416737) glycol (PEG) linker featuring three functional groups: a t-butyl ester protected carboxylic acid and two primary amine groups. This structure allows for the sequential and controlled conjugation of multiple molecules, enabling the creation of complex bioconjugates. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile and reducing immunogenicity.[1][2][][4]

The primary amines serve as reactive handles for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators like EDC or HATU).[5][6][] The t-butyl ester group protects a carboxylic acid, which can be deprotected under acidic conditions to reveal a new reactive site for further conjugation.[5][6] This trifunctional nature makes it an ideal scaffold for building branched constructs, for instance, attaching a targeting antibody to two molecules of a cytotoxic drug.

Key Features and Advantages

  • Heterotrifunctionality : Allows for the controlled and sequential attachment of up to three different molecules.

  • PEG Spacer Arms : The hydrophilic PEG3 spacers enhance the water solubility of the conjugate and can reduce steric hindrance between the conjugated molecules.[1][2][4]

  • Improved Pharmacokinetics : PEGylation is a well-established strategy to increase the in vivo half-life and stability of biotherapeutics.[][8]

  • Reduced Immunogenicity : The PEG chains can mask epitopes on the biomolecule, potentially reducing its immunogenicity.[2][8]

Applications

The unique structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it suitable for a variety of advanced bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs) : Conjugation of a monoclonal antibody to two drug molecules, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs (Proteolysis Targeting Chimeras) : The branched nature can be exploited to create more complex PROTACs.[1]

  • Targeted Drug Delivery : Attachment of a targeting ligand (e.g., peptide, antibody fragment) and multiple therapeutic agents.

  • Fluorescent Labeling and Imaging : Conjugation of a targeting molecule and two different imaging agents for multimodal imaging.

Experimental Protocols

The following are generalized protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in a two-step conjugation strategy. Optimization will be required for specific applications.

Protocol 1: Conjugation of an NHS-Ester Activated Molecule to the Amine Groups

This protocol describes the reaction of a molecule activated with an NHS ester with the primary amine groups of the linker.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • NHS-ester activated molecule (e.g., fluorescent dye, drug-NHS ester)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents :

    • Equilibrate N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and the NHS-ester activated molecule to room temperature before opening vials to prevent moisture condensation.[9][10]

    • Prepare a stock solution of the NHS-ester activated molecule in anhydrous DMSO or DMF immediately before use.[9][10]

    • Prepare a stock solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the reaction buffer (e.g., PBS).

  • Conjugation Reaction :

    • Add a 2 to 5-fold molar excess of the NHS-ester activated molecule to the solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid denaturation of proteins, if applicable.[10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quenching :

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification :

    • Purify the resulting conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and byproducts.[9]

Protocol 2: Deprotection of the t-Butyl Ester and Second Conjugation

This protocol describes the removal of the t-butyl ester protecting group to reveal a carboxylic acid, followed by a second conjugation step.

Materials:

  • Purified conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Molecule with a primary amine for the second conjugation (e.g., antibody, peptide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • PBS, pH 7.2-8.0

Procedure:

  • Deprotection of t-Butyl Ester :

    • Dissolve the purified conjugate from Protocol 1 in a solution of 50-95% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the TFA and DCM under reduced pressure. The resulting product will have a free carboxylic acid.

  • Activation of the Carboxylic Acid :

    • Dissolve the deprotected conjugate in MES buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming a Sulfo-NHS ester.

  • Second Conjugation Reaction :

    • Add the amine-containing molecule (e.g., antibody) to the activated conjugate solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient reaction with the primary amines of the antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification :

    • Purify the final trivalent conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and reagents.

Data Presentation

Table 1: Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

PropertyValue
Molecular FormulaC29H61N3O11
Molecular Weight627.8 g/mol
CAS Number2183440-29-9
AppearanceSolid or oil
SolubilitySoluble in water and common organic solvents

Table 2: Typical Reaction Parameters for Bioconjugation

ParameterAmine-NHS Ester ReactionCarboxylic Acid-Amine (EDC/NHS)
pH 7.2 - 8.54.5 - 5.0 (activation), 7.2 - 8.0 (conjugation)
Temperature 4 - 25 °C4 - 25 °C
Reaction Time 0.5 - 2 hours2 - 12 hours
Molar Ratio (Linker:Molecule) 1:2 to 1:51:1 to 1:10 (activating agents)
Typical Efficiency > 90%50 - 80%

Note: These are typical ranges and should be optimized for each specific application.

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Reaction1 Reaction: Amine-NHS Ester Coupling pH 7.2-8.0 Linker->Reaction1 MoleculeA Molecule A (NHS-Ester Activated) MoleculeA->Reaction1 Intermediate Intermediate Conjugate (t-Butyl Protected) Reaction1->Intermediate Deprotection Deprotection: Acidic Conditions (TFA) Intermediate->Deprotection Deprotected Deprotected Intermediate (Free Carboxylic Acid) Deprotection->Deprotected Activation Activation: EDC, Sulfo-NHS pH 4.5-5.0 Deprotected->Activation Reaction2 Reaction: Amide Bond Formation pH 7.2-8.0 Activation->Reaction2 MoleculeB Molecule B (Amine-Containing) MoleculeB->Reaction2 FinalConjugate Final Trivalent Conjugate Reaction2->FinalConjugate

Caption: Workflow for trivalent bioconjugate synthesis.

logical_relationship cluster_linker Linker Structure cluster_moieties Conjugated Moieties cluster_conjugate Resulting Bioconjugate Linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Bioconjugate Multifunctional Bioconjugate Linker->Bioconjugate Scaffold Targeting Targeting Moiety (e.g., Antibody) Targeting->Bioconjugate Guides Payload1 Therapeutic/Imaging Payload 1 Payload1->Bioconjugate Acts on Target Payload2 Therapeutic/Imaging Payload 2 Payload2->Bioconjugate Acts on Target

Caption: Logical relationship of bioconjugate components.

References

Application Notes and Protocols for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced bioconjugation of small molecules to proteins. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), where achieving a high drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy. The unique branched structure allows for the attachment of multiple small molecule payloads to a single conjugation site on a protein, thereby increasing the potency of the resulting conjugate.

The inherent properties of the PEG chains in this linker offer significant advantages, including enhanced hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1][2] Furthermore, PEGylation is well-established to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins by increasing their stability, prolonging circulation half-life, and reducing immunogenicity.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Enables the creation of ADCs with a high and homogenous DAR, potentially leading to enhanced cytotoxicity against target cells.[3][4] The branched nature allows for the attachment of two or more drug molecules per linker.

  • PROTACs and Targeted Drug Delivery: The linker can be used to synthesize more complex bioconjugates, including proteolysis-targeting chimeras (PROTACs), by connecting a target-binding molecule and an E3 ligase-recruiting molecule.

  • Fluorescent Labeling and Imaging: Multiple reporter molecules, such as fluorophores, can be attached to a protein for amplified signal in diagnostic and imaging applications.

  • Surface Modification: Immobilization of proteins onto surfaces for applications in biosensors, diagnostics, and biomaterials.

Chemical Structure and Reactivity

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) possesses three reactive sites: two primary amine groups and a t-butyl ester-protected carboxylic acid.

  • Primary Amines (-NH2): These groups can readily react with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds.

  • t-Butyl Ester (-COOtBu): This protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a carboxylic acid (-COOH). This carboxylic acid can then be activated for conjugation to another molecule containing a primary amine.

This differential reactivity allows for a controlled, sequential conjugation of different molecules to the linker, providing a versatile platform for creating complex bioconjugates.

Advantages of Branched PEG Linkers in ADC Development

The use of branched PEG linkers like N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) offers several quantifiable advantages over traditional linear linkers in the context of ADC development.

ParameterLinear LinkerBranched LinkerRationale & References
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher DAR (e.g., 6, 8, or more)Branched linkers provide multiple attachment points for drug molecules at a single conjugation site on the antibody.[3][4]
Hydrophilicity & Aggregation Moderate improvementSignificant improvementThe increased PEG density enhances the hydrophilicity of the ADC, mitigating aggregation caused by hydrophobic payloads.[1][2]
Pharmacokinetics (PK) Improved half-lifeSuperior half-life and exposureBranched PEGs create a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[5]
In Vitro Cytotoxicity Potency is DAR-dependentHigher potency at equivalent antibody concentrationsIncreased drug loading per antibody molecule can lead to enhanced cell-killing activity.[3][4]
Homogeneity Can be heterogeneousCan improve homogeneitySite-specific enzymatic conjugation with branched linkers can lead to more homogeneous ADC populations.[3]

Experimental Protocols

The following protocols provide a general framework for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the preparation of an antibody-drug conjugate. Optimization of reaction conditions may be necessary for specific antibodies and small molecule drugs.

Protocol 1: Two-Step Conjugation of Two Different Small Molecules to an Antibody

This protocol describes a sequential conjugation approach where two different small molecules (Payload 1 and Payload 2) are attached to the linker before conjugation to the antibody.

Step 1: Functionalization of the Linker with Payload 1

  • Reaction Setup: Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and an NHS-activated ester of Payload 1 in a 1:2.2 molar ratio in anhydrous DMF. The excess of Payload 1 ensures complete reaction with both primary amine groups of the linker.

  • Incubation: Stir the reaction at room temperature for 4-6 hours.

  • Purification: Purify the resulting t-butyl ester-protected, dual-payload linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS.

Step 2: Deprotection of the t-Butyl Ester

  • Reaction Setup: Dissolve the purified product from Step 1 in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Characterization: Confirm the deprotection by LC-MS.

Step 3: Activation of the Carboxylic Acid and Conjugation to Payload 2

  • Activation: Dissolve the deprotected linker-payload conjugate in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC in a 1:1.2:1.2 molar ratio.

  • Incubation: Stir the activation reaction at room temperature for 2-4 hours.

  • Conjugation: In a separate vial, dissolve Payload 2 (containing a primary amine) in DMF. Add this solution to the activated linker-payload conjugate.

  • Incubation: Stir the conjugation reaction at room temperature overnight.

  • Purification: Purify the final linker-payload construct by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity by LC-MS and NMR.

Step 4: Conjugation of the Linker-Payload Construct to the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Linker-Payload Activation (if necessary): If the final construct from Step 3 has a free carboxylic acid, activate it with NHS/EDC as described above to form an NHS ester.

  • Conjugation: Add a 5- to 20-fold molar excess of the activated linker-payload construct to the antibody solution. The final concentration of the organic solvent (e.g., DMF or DMSO) should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove excess linker-payload construct and quenching reagent by size-exclusion chromatography (SEC) using a column pre-equilibrated with PBS, pH 7.4. Alternatively, use centrifugal filter units for buffer exchange.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Direct Conjugation of the Linker to an Antibody followed by Payload Attachment

This protocol is suitable when attaching two identical payload molecules.

Step 1: Conjugation of the Linker to the Antibody

  • Antibody and Linker Preparation: Prepare the antibody as in Protocol 1, Step 4. Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in DMF or DMSO.

  • Activation (if targeting antibody carboxyl groups): If targeting carboxyl groups on the antibody, activate them with NHS/EDC.

  • Conjugation (targeting antibody amine groups): This is less common for this linker but can be achieved by first modifying the linker's amines to a different reactive group. A more direct approach is to use a linker with a different reactive group for antibody conjugation. For the purpose of this protocol, we will assume a scenario where the linker is first attached to a payload, and then to the antibody as in Protocol 1.

A more direct conjugation of this specific linker to an antibody's primary amines would result in a cross-linked and heterogeneous product. Therefore, the sequential approach outlined in Protocol 1 is generally recommended.

Visualizations

Logical Workflow for ADC Preparation

ADC_Preparation_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Bioconjugation and Purification Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Functionalization Functionalize Amines Linker->Functionalization Payload Small Molecule Payload (NHS-activated) Payload->Functionalization Deprotection Deprotect t-butyl ester (Acidic Conditions) Functionalization->Deprotection Activation Activate Carboxylic Acid (NHS/EDC) Deprotection->Activation Activated_Linker_Payload Activated Linker- Payload Construct Activation->Activated_Linker_Payload Conjugation Amide Bond Formation Activated_Linker_Payload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (HIC, SEC, MS) ADC->Characterization

Caption: Experimental workflow for preparing an ADC.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an ADC.

Logical Relationship of Linker Components

Linker_Structure cluster_payloads Payload Attachment cluster_protein Protein Attachment Linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) t-Butyl Ester Protected Carboxylic Acid Bis(PEG3-amine) Arms Payload1 Payload 1 Linker:f2->Payload1 Amide Bond Payload2 Payload 2 Linker:f2->Payload2 Amide Bond Protein Protein (e.g., Antibody) Linker:f1->Protein Amide Bond (after deprotection and activation)

Caption: Connectivity of the branched linker.

References

Troubleshooting & Optimization

Overcoming solubility issues with "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" and similar PEGylated conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"?

A1: "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a branched polyethylene (B3416737) glycol (PEG) derivative. Generally, the PEG component significantly enhances the aqueous solubility of molecules.[1][2][3] This type of compound is typically soluble in water and other polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4][5] However, the solubility can be influenced by the overall properties of the conjugate it is attached to.

Q2: What are the key structural features of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" that influence its solubility?

A2: The key structural features influencing solubility are:

  • Branched PEG3 Chains: The multiple polyethylene glycol chains create a hydrophilic shell, which promotes hydration and solubility in aqueous solutions.[6][7]

  • Amine Groups: The primary amine groups can be protonated depending on the pH of the solution, which can affect solubility.

  • t-Butyl Ester Group: This is a hydrophobic protecting group for a carboxylic acid. Its presence can slightly decrease aqueous solubility. This group can be removed under acidic conditions to reveal a carboxyl group, which will alter the solubility profile of the conjugate.[8]

Q3: Can the molecular weight of the PEG chains affect the solubility of the conjugate?

A3: Yes, the molecular weight of the PEG chains has a significant impact on the solubility of the resulting conjugate. Generally, higher molecular weight PEGs lead to a greater increase in the hydrodynamic radius and can enhance aqueous solubility.[9] However, there is a limit, as extremely high molecular weight PEGs can sometimes lead to increased viscosity and potential aggregation.[10]

Troubleshooting Guide: Solubility Issues

Problem: My "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" conjugate has precipitated out of aqueous solution.

Potential Cause Troubleshooting Step Detailed Protocol
Suboptimal pH Adjust the pH of the solution.Protocol 1: pH Adjustment for Solubility Enhancement. 1. Prepare a series of small-scale test solutions of your conjugate in buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5). 2. Use non-amine containing buffers such as phosphate-buffered saline (PBS) or HEPES. 3. Observe the solubility at each pH. For amine-containing conjugates, a slightly acidic to neutral pH may improve solubility by protonating the amines.
High Concentration Decrease the concentration of the conjugate.Protocol 2: Serial Dilution for Solubility Testing. 1. Prepare a stock solution of your conjugate in a suitable solvent (e.g., DMSO or DMF). 2. Perform serial dilutions of the stock solution into your aqueous buffer of choice. 3. Visually inspect for precipitation at each concentration to determine the approximate solubility limit.
Aggregation Add solubility-enhancing excipients.Protocol 3: Screening of Solubility Enhancers. 1. Prepare stock solutions of various excipients such as co-solvents (e.g., ethanol, PEG 400) or non-ionic surfactants (e.g., Polysorbate 20).[11][12] 2. Add the excipients to your conjugate solution at different concentrations (see table below for examples). 3. Incubate the solutions and monitor for any changes in solubility or aggregation.
Salt Effects Modify the salt concentration or type.Protocol 4: Salt Screening for Solubility Modulation. 1. Prepare solutions of your conjugate in buffers containing different salts (e.g., NaCl, (NH4)2SO4) at various concentrations (e.g., 50 mM, 150 mM, 500 mM).[13][14][15] 2. Some salts can have a "salting-out" effect, decreasing solubility, while others may have a "salting-in" effect. The effect is highly dependent on the specific conjugate and salt.
Incomplete Deprotection of t-Butyl Ester If the t-butyl ester is intended to be removed, ensure complete deprotection.Protocol 5: t-Butyl Ester Deprotection. 1. Treat the conjugate with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[1][8] 2. Monitor the reaction by HPLC or mass spectrometry to confirm complete removal of the t-butyl group. 3. After deprotection, the resulting carboxylic acid may alter the solubility, which might require re-optimization of the buffer conditions.

Data Presentation: Solubility Enhancers

The following table provides a starting point for screening common solubility enhancers. The optimal concentration will be specific to your conjugate and should be determined experimentally.

Excipient Typical Starting Concentration Range Mechanism of Action
Ethanol 1-10% (v/v)Co-solvent, reduces the polarity of the aqueous solution.
PEG 400 5-20% (v/v)Co-solvent, enhances solubility through hydrogen bonding and hydrophobic interactions.[12]
Glycerol 2-10% (v/v)Co-solvent and stabilizer, increases viscosity and can prevent aggregation.
Polysorbate 20 (Tween® 20) 0.01-0.1% (v/v)Non-ionic surfactant, reduces surface tension and prevents aggregation at interfaces.
Sucrose 5-10% (w/v)Stabilizer, can help maintain the native conformation of biomolecules.

Experimental Protocols

Protocol 6: General Procedure for Bioconjugation using an Amine-PEG Linker

This protocol describes a general workflow for conjugating an amine-reactive PEG linker to a protein.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 9.0 to a final concentration of 1-10 mg/mL.[16] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer using dialysis or a desalting column.

  • PEG Linker Solution Preparation: Immediately before use, dissolve the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" or a similar amine-reactive PEG linker in an anhydrous solvent like DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the PEG linker solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1 linker to protein).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess PEG linker.

  • Purification: Remove the unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7-9) Protein->Conjugation PEG_Linker Dissolve PEG Linker in DMSO/DMF PEG_Linker->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (SEC or Dialysis) Quench->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Figure 1: Experimental workflow for bioconjugation.

troubleshooting_workflow start Solubility Issue Observed (Precipitation/Aggregation) check_pH Is pH optimal? start->check_pH adjust_pH Adjust pH (Protocol 1) check_pH->adjust_pH No check_conc Is concentration too high? check_pH->check_conc Yes adjust_pH->check_conc dilute Dilute Sample (Protocol 2) check_conc->dilute Yes check_salts Is salt concentration appropriate? check_conc->check_salts No dilute->check_salts add_excipients Add Solubility Enhancers (Protocol 3) solved Issue Resolved add_excipients->solved check_salts->add_excipients Yes adjust_salts Modify Salt Conditions (Protocol 4) check_salts->adjust_salts No adjust_salts->add_excipients

Figure 2: Troubleshooting decision tree for solubility issues.

signaling_pathway_probe cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (PEGylated Probe) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation

Figure 3: Generalized signaling pathway involving a PEGylated probe.

References

Side reactions of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). This branched PEG linker is a versatile tool for bioconjugation, but like any chemical reaction, its use can be accompanied by side reactions that may affect the yield, purity, and activity of the final conjugate. This guide will help you identify, understand, and avoid these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and what are its primary reactive groups?

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched, trifunctional PEG linker. It possesses two primary amine (-NH2) groups and one carboxylic acid group protected as a t-butyl ester. The primary amines are nucleophilic and readily react with activated esters (such as NHS esters), carboxylic acids (in the presence of activators like EDC or HATU), and carbonyls (aldehydes and ketones).[1][2][3] The t-butyl ester is a protecting group for the carboxylic acid and can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxyl group for subsequent conjugation.[3]

Q2: What are the most common side reactions during the amine conjugation step?

The primary side reactions when targeting the two amine groups are:

  • Hydrolysis of the activated species: If you are reacting the amines with an activated ester (e.g., an NHS ester), this ester is susceptible to hydrolysis, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[4]

  • Diacylation and Monoacylation: Due to the presence of two primary amine groups, you can have a mixture of mono- and di-acylated products. The ratio of these products will depend on the stoichiometry of the reactants and steric hindrance.

  • Reaction with other nucleophiles: In the context of protein conjugation, activated esters can sometimes react with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, particularly at higher pH values.[4]

  • Steric Hindrance: The branched nature of the PEG linker can create steric hindrance, potentially leading to incomplete reactions or favoring mono-substitution, especially with bulky conjugation partners.[5]

Q3: What are the major side reactions during the t-butyl ester deprotection step?

The acidic cleavage of the t-butyl ester generates a relatively stable tertiary t-butyl carbocation.[6] This reactive intermediate can lead to significant side reactions:

  • Alkylation of sensitive amino acids: The t-butyl cation can alkylate electron-rich amino acid residues in proteins, most notably tryptophan and methionine.[6] This can alter the structure and function of the protein.

  • Formation of isobutylene (B52900): The t-butyl cation can be deprotonated to form isobutylene gas.[7]

Q4: How can I avoid these side reactions?

To minimize side reactions, careful control of reaction conditions is crucial:

  • For Amine Conjugation:

    • pH Control: Maintain a pH between 7.2 and 8.5 for efficient reaction of amines with NHS esters while minimizing hydrolysis.[4]

    • Stoichiometry: Carefully control the molar ratio of the PEG linker to your molecule of interest to influence the degree of substitution (mono- vs. di-acylation).

    • Reaction Time and Temperature: Optimize reaction time and temperature to favor the desired reaction over side reactions. Most conjugations proceed well at room temperature for 1-2 hours or at 4°C overnight.[6]

    • Buffer Choice: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer to avoid competition with the intended reaction.[4]

  • For t-Butyl Ester Deprotection:

    • Use of Scavengers: The most effective way to prevent t-butyl cation-mediated side reactions is to include scavengers in the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[6] These nucleophilic species trap the t-butyl cations before they can react with sensitive residues.[6]

Troubleshooting Guides

Problem 1: Low Yield of Amine Conjugation
Possible Cause Recommended Solution
Hydrolysis of Activated Ester Ensure your reaction buffer pH is not too high (ideally between 7.2-8.0). Prepare the activated ester solution immediately before use and ensure all solvents are anhydrous.[4]
Incorrect Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the reaction. Switch to a non-amine buffer like PBS or HEPES.[4]
Suboptimal Molar Ratio Increase the molar excess of the activated molecule to drive the reaction towards completion. A 20-fold molar excess is a common starting point for protein conjugations.
Steric Hindrance Consider a longer reaction time or a slightly elevated temperature (e.g., room temperature instead of 4°C). If possible, use a longer PEG linker to reduce steric clash.[6]
Low Protein Concentration Reactions in dilute protein solutions can be less efficient. If possible, increase the concentration of your target molecule.[4]
Problem 2: Incomplete Deprotection of t-Butyl Ester
Possible Cause Recommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of TFA. A common starting point is 50% TFA in dichloromethane (B109758) (DCM). For more resistant esters, neat TFA can be used.[8]
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress using HPLC or TLC to ensure it goes to completion. Typical reaction times are 2-5 hours at room temperature.
Steric Hindrance The local molecular environment may impede acid access. A stronger acid system or longer reaction time may be necessary.[6]
Poor Reagent Quality Use a fresh bottle of high-purity TFA, as it can degrade over time.[6]
Problem 3: Presence of Unexpected Side Products After Deprotection
Possible Cause Recommended Solution
Alkylation by t-Butyl Cation Add scavengers to the cleavage cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
Incomplete Removal of Scavengers After the reaction, ensure thorough removal of scavengers and their byproducts. This can be achieved by precipitation of the product in cold diethyl ether followed by chromatographic purification (e.g., size-exclusion chromatography).

Quantitative Data Summary

The following tables provide representative data to guide your experimental design. Note that optimal conditions will vary depending on the specific molecules being conjugated.

Table 1: Effect of pH on NHS Ester Hydrolysis

pH Half-life of NHS Ester Implication for Amine Conjugation
7.0Several hoursSlower conjugation, but minimal hydrolysis.[4]
8.0~1 hourGood balance between conjugation rate and hydrolysis.
8.6MinutesRapid conjugation, but significant competing hydrolysis.[4]

Table 2: Common Scavengers for t-Butyl Ester Deprotection

Scavenger Typical Concentration (v/v) Purpose
Triisopropylsilane (TIS)2.5% - 5%Traps t-butyl cations.[1]
Water2.5% - 5%Acts as a nucleophile to quench t-butyl cations.[1]
Thioanisole5%Traps t-butyl cations and protects methionine residues.[1]
1,2-Ethanedithiol (EDT)2.5%Traps t-butyl cations and protects cysteine residues.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-ester activated molecule to the primary amines of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

  • Reagent Preparation:

    • Dissolve the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) to a known concentration.

    • Immediately before use, dissolve the NHS-ester activated molecule in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS-ester to the PEG-amine solution. The optimal molar ratio should be determined empirically but can range from 1:1 to a significant excess of the NHS-ester depending on whether mono- or di-conjugation is desired.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[4]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the extent of conjugation using techniques such as HPLC, SDS-PAGE, or mass spectrometry.[9][10]

Protocol 2: General Procedure for t-Butyl Ester Deprotection with Scavengers

This protocol is recommended when the conjugate contains acid-sensitive residues like tryptophan or methionine.

  • Preparation of Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6]

  • Deprotection Reaction:

    • Dissolve the t-butyl ester-protected PEG conjugate in the cleavage cocktail (approximately 10 mL per gram of conjugate).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by HPLC or by checking for the disappearance of the t-butyl peak in the 1H NMR spectrum (a singlet around 1.4 ppm).

  • Work-up:

    • Remove the TFA under reduced pressure (e.g., using a rotary evaporator).

    • To remove residual TFA, co-evaporate with toluene (B28343) (3 times).

  • Product Precipitation and Purification:

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Precipitate the deprotected product by adding the solution dropwise to cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Further purification by chromatography (e.g., SEC) may be necessary to remove scavenger byproducts.

Visualizations

G cluster_conjugation Amine Conjugation Pathways PEG_Amine N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Desired_Product Desired Conjugate (Amide Bond) PEG_Amine->Desired_Product Desired Reaction (pH 7.2-8.5) Activated_Ester Activated Ester (e.g., NHS-Ester) Activated_Ester->Desired_Product Hydrolysis_Product Hydrolyzed Ester (Inactive) Activated_Ester->Hydrolysis_Product Side Reaction (Hydrolysis) caption1 Figure 1. Competing reactions in amine conjugation.

Figure 1. Competing reactions in amine conjugation.

G cluster_deprotection t-Butyl Ester Deprotection Pathways Protected_PEG t-Butyl Ester-PEG Conjugate tButyl_Cation t-Butyl Cation (Reactive Intermediate) Protected_PEG->tButyl_Cation Acid Cleavage TFA TFA (Acid) Deprotected_PEG Deprotected PEG-Carboxylic Acid tButyl_Cation->Deprotected_PEG Alkylated_Protein Alkylated Protein (Side Product) tButyl_Cation->Alkylated_Protein Undesired Side Reaction Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Desired Quenching Scavenger Scavengers (TIS, Water) Scavenger->Trapped_Cation caption2 Figure 2. Deprotection and side reaction pathways.

Figure 2. Deprotection and side reaction pathways.

G cluster_workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Yield Observed Check_pH Check Buffer pH (7.2-8.5?) Start->Check_pH Check_Buffer Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Check Molar Ratio (Sufficient Excess?) Check_Buffer->Check_Ratio Yes Change_Buffer Change Buffer Check_Buffer->Change_Buffer No Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Check_pH Change_Buffer->Check_Buffer Increase_Ratio->Check_Ratio caption3 Figure 3. Troubleshooting logic for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)?

A1: The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves a two-step process. First, a commercially available PEG3-amine is protected with a t-butyl ester group. This intermediate is then reacted with two equivalents of an activated PEG3 derivative, such as PEG3-tosylate or PEG3-mesylate, to form the final branched product.

Q2: What are the critical reaction parameters to control during the N-alkylation step?

A2: The N-alkylation step is crucial for achieving a good yield and purity of the final product. Key parameters to control include reaction temperature, reaction time, the molar ratio of reactants, and the choice of base and solvent. Steric hindrance can also play a significant role, so careful optimization of these parameters is necessary.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the desired product.

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt.[1] This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction time. Another potential issue is the hydrolysis of the t-butyl ester group if the reaction conditions are not anhydrous.

Q5: What is the best method for purifying the final product?

A5: Purification of PEGylated compounds can be challenging due to their amphiphilic nature. Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for obtaining a highly pure product. Size-exclusion chromatography (SEC) can also be used to remove unreacted PEG reagents.

Q6: How should I store the final product?

A6: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation Inactive starting materialsEnsure the purity and reactivity of your starting materials. Use freshly opened or properly stored reagents.
Suboptimal reaction temperatureOptimize the reaction temperature. For N-alkylation, temperatures between room temperature and 60°C are typically used.
Incorrect solventUse an appropriate anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN).
Inappropriate baseUse a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.
Formation of multiple products Over-alkylationCarefully control the stoichiometry, using a slight excess of the PEGylating agent. Monitor the reaction closely and stop it once the desired product is the major component.
Hydrolysis of t-butyl esterEnsure strictly anhydrous reaction conditions. Use dry solvents and reagents.
Difficulty in purification Streaking or poor separation on chromatographyOptimize the chromatography conditions. For RP-HPLC, a gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) is often effective. For column chromatography, a solvent system like chloroform-methanol may be suitable.
Co-elution of impuritiesConsider using a different purification technique, such as SEC, to remove impurities of different sizes.

Experimental Protocols

Protocol 1: Synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

This protocol outlines a general procedure for the synthesis of the target molecule. Optimization of specific parameters may be required.

Materials:

  • t-butyl ester-PEG3-amine

  • PEG3-tosylate (or PEG3-mesylate)

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Dissolve t-butyl ester-PEG3-amine (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • Slowly add a solution of PEG3-tosylate (2.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 40-50°C for 24-48 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl ester protecting group to yield the free carboxylic acid.

Materials:

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the t-butyl ester protected compound in a mixture of DCM and TFA (e.g., 95:5 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by filtration and wash with cold diethyl ether.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Optional) t-butyl ester-PEG3-amine t-butyl ester-PEG3-amine Product N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) t-butyl ester-PEG3-amine->Product 2 eq. PEG3-tosylate, DIPEA, DMF, 40-50°C PEG3-tosylate PEG3-tosylate PEG3-tosylate->Product Deprotected_Product N-(carboxy-PEG3)-N-bis(PEG3-amine) Product->Deprotected_Product TFA/DCM

Caption: Synthetic pathway for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_sm->start Impure Materials optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Materials OK optimize_cond->start Optimization Fails optimize_pur Optimize Purification optimize_cond->optimize_pur Reaction Optimized optimize_pur->start Purification Fails success High Yield, Pure Product optimize_pur->success Purification Optimized

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Characterization of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary characterization challenges associated with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) derivatives?

A1: The main challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the trifunctional nature of this specific molecule. Key issues include:

  • Polydispersity: The PEG chains can have a distribution of molecular weights, leading to a heterogeneous mixture of products.[1]

  • Complex Mass Spectra: The presence of the PEG chains can lead to complex and overlapping charge-state patterns in mass spectrometry, making data interpretation difficult.[1][2]

  • Chromatographic Issues: PEGylated compounds can exhibit poor peak shapes, including tailing and broadening, in techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]

  • NMR Signal Overlap: The repeating ethylene (B1197577) glycol units produce a large, broad signal in ¹H NMR spectra, which can obscure signals from other parts of the molecule.[5][6]

  • Purification Difficulties: Separating the desired PEGylated product from unreacted starting materials and side products can be challenging due to similar physicochemical properties.[7][][9]

Q2: Which analytical techniques are most suitable for characterizing my PEGylated compound?

A2: A multi-pronged approach is recommended for comprehensive characterization.[4] The most common and effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure, determining the degree of PEGylation, and assessing purity.[5][6][10][11][12]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are crucial for determining the molecular weight and the degree of PEGylation.[1][2][13][14]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Useful for separating molecules based on hydrodynamic volume and assessing aggregation.[3][][15]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purity assessment and separation of isomers.[][17]

    • Ion-Exchange Chromatography (IEX): Can separate products based on charge differences, which is particularly useful for this trifunctional linker.[][15][18]

Q3: How can I improve the quality of my mass spectrometry data for these derivatives?

A3: To overcome challenges like spectral congestion and poor ionization, consider the following:

  • Use of Additives: Post-column infusion of amines (e.g., triethylamine) can reduce charge state complexity and improve spectral quality.[1][19]

  • High-Resolution MS: Instruments like Orbitrap or TripleTOF mass spectrometers provide high mass accuracy and resolution, which aids in resolving complex spectra.[1][2]

  • Software Deconvolution: Utilize advanced deconvolution software to reconstruct the zero-charge mass spectrum from the complex charge state distribution.[13]

Q4: What is the best solvent for NMR analysis of my PEGylated compound?

A4: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often the preferred solvent for NMR analysis of PEG derivatives.[10][11] It provides a distinct, non-shifting hydroxyl peak, which can be useful for quantifying the degree of substitution.[10][11]

Troubleshooting Guides

Chromatographic Analysis (SEC, RP-HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing, broadening) in SEC - Secondary interactions between the PEG moiety and the column matrix.- Inappropriate mobile phase.- Pre-condition the column with an agent like trifluoroacetic acid (TFA) if using a styrene-divinylbenzene-based column with THF as the eluent.[3]- Switch to an aqueous mobile phase with a small amount of salt, as this can improve peak shape and is more environmentally friendly.[3]
Co-elution of product and impurities - Insufficient resolution of the chromatographic method.- RP-HPLC: Optimize the gradient, temperature, and mobile phase additives. Higher temperatures (60-90 °C) can improve peak shape for PEGylated compounds.[4]- IEX: Adjust the pH and salt gradient to enhance the separation based on charge differences.
Low recovery of PEGylated product - Adsorption of the product to the column matrix.- Precipitation of the product in the mobile phase.- Add organic modifiers or salts to the mobile phase to reduce non-specific binding.- Ensure the mobile phase is optimized for the solubility of your PEGylated product.
Mass Spectrometry Analysis
Problem Potential Cause(s) Suggested Solution(s)
Low signal intensity or poor ionization - The large PEG molecule can suppress the ionization of the analyte.- Optimize MS source parameters (e.g., capillary voltage, desolvation temperature).- Use a mobile phase that promotes efficient ionization, such as one containing formic acid or acetic acid.[4]
Inaccurate mass determination - Poor instrument calibration.- Incomplete deconvolution of the spectrum.- Calibrate the mass spectrometer across the mass range of interest.- Manually inspect the deconvoluted spectrum to ensure the algorithm has correctly identified the charge states.[4]
Complex, uninterpretable spectrum - High degree of polydispersity.- Presence of multiple charge states and adducts.- Use SEC to fractionate the sample by size before MS analysis.- Employ charge-reducing additives in the mobile phase or via post-column infusion.[1]
NMR Spectroscopy
Problem Potential Cause(s) Suggested Solution(s)
Broad peaks and poor resolution - Aggregation of the PEGylated compound.- High viscosity of the sample.- Optimize sample concentration and buffer conditions to minimize aggregation.- Acquire the spectrum at a higher temperature to reduce viscosity and improve resolution.[4]
Difficulty in determining the degree of PEGylation - Overlap of the large PEG backbone signal with other key signals.- Use ¹³C NMR, as the signals are often better resolved.- In ¹H NMR, carefully integrate the signal from the t-butyl group and compare it to a well-resolved signal from the conjugated molecule.
Inaccurate quantification - Incomplete relaxation of protons between scans.- Ensure a sufficient relaxation delay (D1) in the NMR experiment (at least 5 times the longest T1 of the peaks being integrated) for accurate quantification.[4]

Experimental Protocols

General Protocol for RP-HPLC-MS Analysis
  • Sample Preparation: Dissolve the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" derivative in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C4 or C8 column is often suitable for PEGylated compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 60-90 °C.[4]

  • Mass Spectrometry Detection:

    • MS System: An ESI-Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the derivative.

General Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Experiment: Acquire a standard 1D proton spectrum.

    • Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio. Use a relaxation delay (D1) of at least 5 times the longest T1 of the peaks being integrated for accurate quantification.[4]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic PEG methylene (B1212753) peak (a large singlet around 3.6 ppm).

    • Integrate a well-resolved, non-exchangeable proton peak from the parent molecule and the t-butyl group.

    • Calculate the degree of PEGylation by comparing the integration values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Quenching cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis PEGylation Reaction quenching Quenching of Reaction synthesis->quenching purification Purification Method (SEC, IEX, or Dialysis) quenching->purification hplc RP-HPLC-MS purification->hplc nmr NMR Spectroscopy sec SEC Analysis data_analysis Purity, Identity, and Degree of PEGylation sec->data_analysis

Caption: General experimental workflow for synthesis and characterization.

troubleshooting_workflow start Problem Identified (e.g., Poor Peak Shape) check_params Review Experimental Parameters (e.g., Mobile Phase, Temperature) start->check_params optimize Systematic Optimization (One variable at a time) check_params->optimize reanalyze Re-analyze Sample optimize->reanalyze resolved Problem Resolved reanalyze->resolved Successful consult Consult Literature/ Technical Support reanalyze->consult Unsuccessful consult->optimize

Caption: A logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Preventing Biomolecule Aggregation with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" to prevent the aggregation of biomolecules. This branched polyethylene (B3416737) glycol (PEG) reagent is designed to enhance the solubility and stability of proteins, peptides, and other biological molecules.[1][2][] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and minimize aggregation-related issues.

Troubleshooting Guide

Aggregation of biomolecules can be a significant challenge, leading to loss of function, reduced yields, and experimental artifacts.[4][5] This section provides a systematic approach to identifying and resolving common issues encountered when using N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon adding the linker. Poor Linker Solubility: The linker may not be fully dissolved before addition to the aqueous reaction buffer.Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO, DMF, or DCM, and add it to the reaction mixture dropwise with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[1][6]
High Local Concentration: Adding a bolus of concentrated linker can create localized high concentrations, leading to precipitation.[6]Add the linker solution slowly and incrementally to the biomolecule solution while vortexing or stirring to ensure rapid and uniform mixing.
Incompatible Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the linker or the biomolecule, leading to insolubility.Optimize the buffer pH to be at least 1-2 units away from the isoelectric point (pI) of the protein to ensure a net charge, which can prevent aggregation.[4] Adjust the salt concentration (e.g., 50-150 mM NaCl) to screen electrostatic interactions that may lead to aggregation.[7][8]
Biomolecule aggregates during or after conjugation. Hydrophobic Interactions: The biomolecule itself may have exposed hydrophobic patches that promote self-association.The hydrophilic PEG chains of the linker are designed to shield these hydrophobic regions.[9][10][11] Ensure a sufficient molar excess of the linker is used to achieve adequate surface coverage of the biomolecule.
Suboptimal Reaction Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.[7][12]Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to maintain the native conformation of the biomolecule.[4][7]
Incorrect Molar Ratio: An insufficient amount of the PEG linker may not provide adequate protection against aggregation.Empirically determine the optimal molar ratio of linker to biomolecule. Start with a range of ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the concentration that provides the best balance of conjugation efficiency and aggregation prevention.
Loss of biological activity after conjugation. Steric Hindrance: The PEG chains may be blocking the active site or binding interfaces of the biomolecule.[13]If the N-terminal amine is crucial for activity, consider alternative conjugation strategies. The "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" has primary amine groups that can be reacted with activated carboxylic acids on the biomolecule.[1][]
Denaturation during the reaction: The reaction conditions (pH, solvent, temperature) may be causing the biomolecule to denature.Screen a range of pH values and buffer compositions to find conditions that maintain the biomolecule's activity. Minimize the concentration of any organic co-solvents.
Difficulty in removing the t-butyl protecting group. Incomplete Deprotection: The acidic conditions used for deprotection may not be strong enough or the reaction time may be too short.Treat the conjugate with an appropriate acid (e.g., trifluoroacetic acid - TFA) to remove the t-butyl group.[1][] The reaction is typically performed in an organic solvent like dichloromethane (B109758) (DCM). Optimize the reaction time and temperature to ensure complete deprotection.
Acid-Labile Biomolecule: The biomolecule may be sensitive to the acidic conditions required for deprotection.Perform the deprotection step at a lower temperature and for the shortest possible time. Consider using a milder acid or a different protecting group strategy if the biomolecule is extremely acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) prevents biomolecule aggregation?

A1: The primary mechanism is through the hydrophilic properties of the polyethylene glycol (PEG) chains.[10][11] When conjugated to a biomolecule, the PEG chains form a hydration shell around the molecule.[10][11][14] This steric hindrance and increased hydrophilicity help to:

  • Shield hydrophobic patches on the biomolecule's surface, preventing intermolecular hydrophobic interactions that lead to aggregation.[9]

  • Increase the overall solubility of the biomolecule in aqueous solutions.[15]

  • Prevent non-specific adsorption to surfaces.[13]

Q2: How do I choose the right buffer for my conjugation reaction?

A2: The choice of buffer is critical and should be based on the properties of your specific biomolecule.[7] Key considerations include:

  • pH: The pH should be chosen to ensure the reactivity of the functional groups involved in the conjugation. For reactions involving the primary amines of the linker with an activated carboxylic acid (e.g., NHS ester) on the biomolecule, a pH range of 7.2-8.5 is typically optimal. Importantly, the pH should be adjusted to be away from the isoelectric point (pI) of the protein to maintain its solubility.[4]

  • Buffer Species: Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups on your biomolecule, as they will compete with the reaction. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are common choices.

  • Ionic Strength: The salt concentration should be optimized to minimize aggregation. A typical starting point is 150 mM NaCl.[7]

Q3: What is the purpose of the t-butyl ester group?

A3: The t-butyl ester acts as a protecting group for a carboxylic acid functionality.[1][][16] This allows for selective reactions with the primary amine groups of the linker. The t-butyl group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid, which can then be used for subsequent modifications if desired.[1][]

Q4: How can I monitor biomolecule aggregation during my experiment?

A4: Several techniques can be used to detect and quantify aggregation:[4][8]

  • Visual Inspection: The simplest method is to look for turbidity or precipitation in your sample.[8]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[17]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the formation of aggregates at an early stage.[18]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the elution profile can indicate aggregation.[17]

  • Fluorescence Spectroscopy: Using dyes that bind to exposed hydrophobic regions, such as Thioflavin T (ThT) for amyloid-like aggregates, can be a sensitive method for detecting aggregation.[17][19]

Experimental Protocols

General Protocol for Conjugation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to a Protein

This protocol describes a general procedure for conjugating the primary amine groups of the linker to activated carboxylic acid groups on a protein.

Materials:

  • Protein of interest with accessible carboxylic acid groups

  • N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation buffer (e.g., 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

  • DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer to a final concentration of 1-10 mg/mL.

  • Activation of Protein Carboxylic Acids:

    • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • Linker Preparation: Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in DMSO or DMF to prepare a 10-50 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Remove excess linker and other reaction components by size exclusion chromatography (SEC) or dialysis.

Protocol for Monitoring Aggregation using Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Prepare samples of your biomolecule (both unconjugated control and PEG-conjugated) in the desired buffer at a concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL). Ensure the samples are free of dust and other contaminants by filtering through a 0.22 µm filter.

  • Instrument Setup: Set the DLS instrument parameters, including temperature, laser wavelength, and scattering angle, according to the manufacturer's instructions.

  • Measurement:

    • Equilibrate the sample to the desired temperature within the instrument.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).

    • An increase in the average hydrodynamic radius or the appearance of a second, larger population of particles is indicative of aggregation. A low PDI value (<0.2) generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.

Visualizations

Troubleshooting_Workflow start Biomolecule Aggregation Observed check_linker_solubility Check Linker Solubility and Addition Method start->check_linker_solubility optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_linker_solubility->optimize_buffer Precipitate on addition solution Aggregation Minimized check_linker_solubility->solution No initial precipitate adjust_ratio_temp Adjust Molar Ratio and Temperature optimize_buffer->adjust_ratio_temp Aggregation during reaction optimize_buffer->solution Aggregation Resolved evaluate_activity Evaluate Biological Activity adjust_ratio_temp->evaluate_activity Aggregation persists adjust_ratio_temp->solution Aggregation Resolved check_deprotection Check t-butyl Deprotection evaluate_activity->check_deprotection Activity Lost check_deprotection->solution Successful Conjugation

Caption: A workflow for troubleshooting biomolecule aggregation.

Mechanism_of_Action cluster_0 Unconjugated Biomolecule cluster_1 PEG-Conjugated Biomolecule biomolecule Biomolecule hydrophobic_patch Exposed Hydrophobic Patch aggregation Aggregation biomolecule->aggregation peg_biomolecule Biomolecule peg_chain PEG Chains peg_biomolecule->peg_chain solubility Increased Solubility & Stability peg_biomolecule->solubility hydration_shell Hydration Shell peg_chain->hydration_shell

Caption: Mechanism of aggregation prevention by PEGylation.

References

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker stability in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker. This guide focuses on addressing potential stability issues encountered during experimental workflows in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker in biological media?

The main stability concerns for this linker are the hydrolysis of the t-butyl ester group and, to a lesser extent, the enzymatic degradation of the PEG chains. The t-butyl ester is susceptible to cleavage under acidic conditions, while the PEG chains are generally stable but can be subject to slow enzymatic degradation in some biological systems.

Q2: Under what conditions is the t-butyl ester group likely to be cleaved?

The t-butyl ester group is labile in acidic environments (pH < 7). This can be a factor in acidic cellular compartments like lysosomes or in acidic tumor microenvironments. It is generally stable at neutral or slightly basic pH.[1]

Q3: How stable are the PEG chains in biological media?

Polyethylene glycol (PEG) chains are generally considered biocompatible and stable in biological media.[2][3] They are known to increase the hydrophilicity, solubility, and in vivo circulation half-life of conjugated molecules.[4][5][6] However, there have been reports of slow enzymatic degradation of PEG chains by certain enzymes. The branched structure of this particular linker may also influence its interaction with cellular components and overall stability.[2][3][6][7]

Q4: Can this linker be used in PROTAC development?

Yes, PEG-based linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] The PEG component can improve the solubility and cell permeability of the PROTAC molecule.[9] However, the stability of the entire PROTAC, including the linker, is crucial for its efficacy and needs to be experimentally determined.[9]

Q5: What are the expected degradation products of this linker in biological media?

The primary degradation product resulting from the hydrolysis of the t-butyl ester would be the corresponding carboxylic acid, "N-(carboxy-PEG3)-N-bis(PEG3-amine)". Further degradation of the PEG chains would lead to smaller PEG fragments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker.

Issue 1: Loss of conjugate activity or premature payload release.

Possible Cause Troubleshooting Steps
Acidic hydrolysis of the t-butyl ester Analyze the pH of your experimental medium. If it is acidic, consider using a buffer with a neutral or slightly basic pH.For in vivo studies, be aware of tissues or cellular compartments with acidic microenvironments.Perform a time-course stability study in the relevant biological medium and analyze for the appearance of the carboxylic acid degradation product using LC-MS.
Enzymatic degradation of the PEG linker Incubate the linker or conjugate in the presence of relevant biological fluids (e.g., plasma, serum, cell lysate) and monitor for degradation over time by LC-MS.If enzymatic degradation is confirmed, consider modifying the experimental design or using a more stable linker chemistry if significant degradation is observed.

Issue 2: Poor solubility or aggregation of the conjugate.

Possible Cause Troubleshooting Steps
Insufficient hydrophilicity While the PEG chains enhance solubility, the overall properties of the conjugate depend on all its components.Consider using a longer or more branched PEG linker if solubility is a persistent issue.Ensure complete removal of any organic solvents used during synthesis and purification.
Hydrolysis of the t-butyl ester leading to precipitation The resulting carboxylic acid may have different solubility properties.Analyze the precipitate to determine its composition.Adjust the buffer composition or pH to maintain the solubility of both the intact conjugate and its potential degradation products.

Quantitative Data Summary

Parameter Expected Stability Influencing Factors
t-Butyl Ester Half-life (pH 7.4) Expected to be relatively stableHighly dependent on pH; will decrease significantly in acidic conditions.
t-Butyl Ester Half-life (pH 5.0) Expected to be significantly shorterAcid-catalyzed hydrolysis.
PEG Chain Stability in Plasma Generally highPresence of specific PEG-degrading enzymes (rare).

Experimental Protocols

Protocol 1: In Vitro Stability Assessment in Biological Media (Plasma, Serum, or Cell Culture Media) using LC-MS

This protocol outlines a general procedure to assess the stability of the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker or its conjugate in a biological matrix.

Materials:

  • "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker or conjugate

  • Human plasma, serum, or relevant cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solution (e.g., cold ACN with an internal standard)

  • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[10][11]

Methodology:

  • Prepare a stock solution of the linker or conjugate in an appropriate solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed (37°C) biological medium to achieve the desired final concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture.

  • Immediately stop the reaction and precipitate proteins by adding 3 volumes of cold protein precipitation solution.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

  • Analyze the samples by LC-MS, monitoring for the parent compound and the potential carboxylic acid degradation product.

  • Quantify the percentage of the parent compound remaining at each time point relative to the T=0 sample to determine the stability profile.

Protocol 2: Analysis of Linker Degradation Products by LC-MS/MS

This protocol focuses on the identification of potential degradation products.

Materials:

  • Samples from the in vitro stability assay (Protocol 1)

  • LC-MS/MS system

Methodology:

  • Perform an initial full-scan LC-MS analysis to identify the mass-to-charge ratio (m/z) of the parent compound and any potential new peaks that appear over time.

  • Based on the expected hydrolysis of the t-butyl ester, calculate the theoretical m/z of the carboxylic acid product.

  • Perform a targeted LC-MS/MS analysis on the parent compound and the suspected degradation product.

  • Fragment the parent and product ions and compare their fragmentation patterns to confirm the identity of the degradation product. The loss of the t-butyl group (56 Da) is a key fragmentation to monitor.

Visualizations

cluster_linker N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Structure cluster_arm1 t-butyl ester arm cluster_arm2 amine arm 1 cluster_arm3 amine arm 2 N N PEG3_1 -(PEG)3- N->PEG3_1 PEG3_2 -(PEG)3- N->PEG3_2 PEG3_3 -(PEG)3- N->PEG3_3 ester C(=O)O-tBu PEG3_1->ester amine1 NH2 PEG3_2->amine1 amine2 NH2 PEG3_3->amine2

Caption: Chemical structure of the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker.

start Intact Linker (t-butyl ester) acid_hydrolysis Acidic Conditions (e.g., pH < 7) start->acid_hydrolysis Hydrolysis enzymatic_degradation Enzymatic Activity (e.g., esterases) start->enzymatic_degradation Potential Cleavage peg_fragments PEG Fragments start->peg_fragments Slow Enzymatic Degradation degradation_product Carboxylic Acid Product acid_hydrolysis->degradation_product enzymatic_degradation->degradation_product degradation_product->peg_fragments Slow Enzymatic Degradation

Caption: Potential degradation pathways of the linker in biological media.

start Issue: Unexpected Conjugate Instability check_pH Check pH of Biological Medium start->check_pH acidic pH is Acidic check_pH->acidic Yes neutral pH is Neutral/Basic check_pH->neutral No adjust_pH Adjust Buffer pH to Neutral acidic->adjust_pH run_stability_assay Perform Time-Course Stability Assay (LC-MS) neutral->run_stability_assay analyze_degradation Analyze for Degradation Products (e.g., Carboxylic Acid) run_stability_assay->analyze_degradation degradation_present Degradation Observed analyze_degradation->degradation_present Yes no_degradation No Degradation Observed analyze_degradation->no_degradation No consider_enzymatic Investigate Enzymatic Degradation degradation_present->consider_enzymatic troubleshoot_other Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_other adjust_pH->run_stability_assay

References

Technical Support Center: Controlling Stoichiometry in "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the stoichiometry of reactions involving N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Frequently Asked Questions (FAQs)

Q1: What is N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and what are its primary reactive groups?

A1: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two primary amine (-NH2) groups and a tert-butyl (t-butyl) ester-protected carboxylic acid. The amine groups readily react with activated esters (like NHS esters) or carboxylic acids in the presence of coupling agents.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation.[1][3]

Q2: How can I control whether one or both amine groups on the PEG linker react with my target molecule?

A2: Controlling the degree of conjugation to the two amine groups is crucial for achieving the desired product stoichiometry. The key parameters to adjust are the molar ratio of the reactants, pH, and reaction time. Using a lower molar excess of your target molecule to the PEG linker will favor mono-conjugation. The pH of the reaction buffer can also influence the reactivity of the primary amines.[4][5]

Q3: What are the recommended conditions for deprotecting the t-butyl ester?

A3: The t-butyl ester is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[6][7] A common starting point is a solution of 50% TFA in a non-polar solvent like dichloromethane (B109758) (DCM) at room temperature.[6] The reaction is generally complete within 2-5 hours.[6]

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and mass spectrometric techniques is recommended. Size-Exclusion Chromatography (SEC-HPLC) is effective for separating reaction products based on their size, allowing you to distinguish between unconjugated starting materials, mono-PEGylated, and di-PEGylated products.[1][4] Reversed-Phase HPLC (RP-HPLC) can also be used for separation. Mass Spectrometry (MS) is essential for confirming the molecular weight of the conjugates and thus verifying the degree of PEGylation.[3][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugated Product

If you are experiencing a low yield of your target molecule conjugated to the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), consider the following:

Potential Cause Troubleshooting Steps
Suboptimal Molar Ratio The molar ratio of the PEG linker to your target molecule is critical. For mono-conjugation, start with a PEG linker to target molecule ratio of 1:1 or a slight excess of the linker. For di-conjugation, a molar excess of the target molecule may be required. It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 1:1, 1:2, 2:1) to determine the optimal condition for your specific system.[9][10]
Incorrect pH of Reaction Buffer The reaction of primary amines with activated esters (e.g., NHS esters) is most efficient at a pH between 7 and 9.[11] A pH below 7 can significantly slow down the reaction rate, while a pH above 9 can lead to hydrolysis of the activated ester. Prepare your reaction buffer at the optimal pH and ensure the final pH of the reaction mixture is within the desired range.[5]
Hydrolysis of Activated Moiety If you are using an activated molecule (e.g., an NHS-ester), it can hydrolyze in aqueous buffers, rendering it unreactive. Always prepare the solution of the activated molecule immediately before use and add it to the reaction mixture promptly.[12]
Inefficient Coupling of Carboxylic Acid If you are coupling a carboxylic acid to the amine groups of the PEG linker, the choice and amount of coupling agents (e.g., EDC, HATU) are crucial. Ensure you are using fresh, high-quality coupling agents and consider optimizing their concentration.
Issue 2: Formation of Multiple PEGylated Products (e.g., a mix of mono- and di-conjugated species)

Achieving a homogenous product is often a primary goal. If you observe multiple PEGylated species, the following adjustments can be made:

Potential Cause Troubleshooting Steps
Molar Ratio Favors Multiple Conjugations A high molar excess of the target molecule relative to the PEG linker will drive the reaction towards di-substitution. To favor mono-substitution, reduce the molar ratio of the target molecule.[4]
Prolonged Reaction Time Longer reaction times can lead to the formation of more di-conjugated product. Monitor the reaction over time using an appropriate analytical technique (e.g., HPLC) to determine the optimal time point to stop the reaction when the desired product is at its maximum concentration.
High Reactant Concentration Very high concentrations of reactants can sometimes lead to increased rates of multiple conjugations. Try diluting the reaction mixture to see if it improves the product distribution.
Issue 3: Incomplete Deprotection of the t-Butyl Ester

If you are not observing complete removal of the t-butyl protecting group after treatment with TFA, consider these factors:

Potential Cause Troubleshooting Steps
Insufficient Acid or Reaction Time Ensure you are using a sufficient excess of fresh, high-quality TFA. A 50% (v/v) solution in DCM is a good starting point.[6] If deprotection is still incomplete, you can try increasing the reaction time or using a higher concentration of TFA. Monitor the reaction by HPLC or mass spectrometry to confirm the removal of the t-butyl group (a mass decrease of 56.1 Da).
Presence of Scavenger-Reactive Moieties The cleavage of a t-butyl group generates a reactive tert-butyl cation, which can cause side reactions with electron-rich amino acid residues like tryptophan or methionine in your target molecule.[6] To prevent these side reactions, include a "scavenger" in your cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[6]
Water Content While some protocols use aqueous TFA, excessive water can sometimes interfere with the deprotection reaction. If you suspect this is an issue, consider using anhydrous TFA and DCM.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an NHS-Ester Activated Molecule to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
  • Reagent Preparation:

    • Dissolve the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

    • Immediately before use, dissolve the NHS-ester activated molecule in a water-miscible organic solvent like DMSO or DMF.[12]

  • Conjugation Reaction:

    • Add the desired molar equivalent of the dissolved NHS-ester activated molecule to the PEG linker solution. For mono-conjugation, start with a 1:1 molar ratio. For di-conjugation, a 2.5-fold or higher molar excess of the NHS-ester may be necessary.

    • The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with any unreacted NHS-ester.

  • Purification:

    • Purify the PEGylated product from excess reagents and unreacted starting materials using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: General Procedure for Deprotection of the t-Butyl Ester
  • Preparation of Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare a cleavage cocktail. For molecules without sensitive residues, a solution of 50% TFA in DCM is often sufficient.

    • For molecules containing acid-sensitive residues (e.g., tryptophan, methionine), use a scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6]

  • Deprotection Reaction:

    • Dissolve the t-butyl ester-protected PEG conjugate in a minimal amount of DCM.

    • Add the cleavage cocktail to the dissolved conjugate (a common ratio is 10 mL of cocktail per gram of conjugate).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or MS.

  • Work-up and Isolation:

    • Remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).

    • To precipitate the deprotected product, add the concentrated residue to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove residual scavengers and their byproducts.

    • Dry the final product under vacuum.

Visualizations

Reaction_Workflow cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step PEG_Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Reaction_Mix Conjugation Reaction (pH 7-9) PEG_Linker->Reaction_Mix Target_Molecule NHS-Ester Activated Target Molecule Target_Molecule->Reaction_Mix Quench Quench Reaction (e.g., Tris buffer) Reaction_Mix->Quench Purification_1 Purification (SEC or IEX) Quench->Purification_1 Conjugated_Product t-Butyl Protected PEG Conjugate Purification_1->Conjugated_Product Deprotection_Reaction Acidic Cleavage Conjugated_Product->Deprotection_Reaction Cleavage_Cocktail TFA/DCM (+/- Scavengers) Cleavage_Cocktail->Deprotection_Reaction Workup Precipitation (Cold Ether) Deprotection_Reaction->Workup Final_Product Final Deprotected PEG Conjugate Workup->Final_Product

Caption: Experimental workflow for the two-stage process of conjugation and deprotection.

Troubleshooting_Logic cluster_low_yield Troubleshooting: Low Yield cluster_multiple_products Troubleshooting: Multiple Products cluster_incomplete_deprotection Troubleshooting: Incomplete Deprotection Start Problem with Stoichiometry? Low_Yield Low Yield of Conjugate Start->Low_Yield Yes Multiple_Products Multiple Products (Mono/Di Mix) Start->Multiple_Products No, but... Incomplete_Deprotection Incomplete Deprotection Start->Incomplete_Deprotection No, but... Check_Ratio Optimize Molar Ratio Low_Yield->Check_Ratio Adjust_Ratio Decrease Molar Excess of Target Molecule Multiple_Products->Adjust_Ratio Increase_TFA Increase TFA Conc. or Time Incomplete_Deprotection->Increase_TFA Check_pH Verify Reaction pH (7-9) Check_Ratio->Check_pH Check_Reagents Use Fresh Reagents Check_pH->Check_Reagents Adjust_Time Reduce Reaction Time Adjust_Ratio->Adjust_Time Add_Scavenger Add Scavengers (e.g., TIS) Increase_TFA->Add_Scavenger

Caption: A logical guide for troubleshooting common stoichiometric issues.

References

Troubleshooting guide for PROTAC synthesis with "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing the branched linker, "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)".

Frequently Asked Questions (FAQs)

Q1: I am observing a complex mixture of products in my reaction to couple the first ligand (warhead or E3 ligase ligand) to the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker. What is the likely cause and how can I resolve it?

A1: The "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker possesses two primary amine functionalities, making it susceptible to di-acylation, which leads to the formation of a symmetrical homodimer of your ligand. To favor mono-acylation and obtain the desired intermediate, consider the following strategies:

  • Stoichiometry Control: Use a significant excess of the bis-amine linker relative to your ligand (e.g., 5-10 equivalents). This statistically favors the reaction of one ligand molecule with one linker molecule. The unreacted linker can be removed during purification.

  • Slow Addition: Add the activated ligand (e.g., as an NHS ester or activated with coupling reagents) slowly to the solution of the linker at a low temperature (e.g., 0 °C to room temperature). This can help control the reaction rate and minimize double addition.

  • Orthogonal Protection: For more precise control, consider a synthetic route where one of the amine groups on a similar branched linker is protected with an orthogonal protecting group that can be removed under different conditions than the t-butyl ester. This would allow for sequential and controlled coupling of your warhead and E3 ligase ligand.

Q2: My t-butyl ester deprotection step with trifluoroacetic acid (TFA) is leading to decomposition of my PROTAC intermediate. What are the alternative methods?

A2: While TFA is a common reagent for t-butyl ester deprotection, its strong acidity can sometimes lead to the degradation of other acid-labile functional groups in your PROTAC molecule. Here are some troubleshooting tips and alternatives:

  • Reaction Conditions:

    • Lower Temperature: Perform the deprotection at 0 °C or even lower to minimize side reactions.

    • Reduced Reaction Time: Carefully monitor the reaction by LC-MS and quench it as soon as the starting material is consumed.

    • Scavengers: Include scavengers like triethylsilane (TES) or water to trap the released t-butyl cation and prevent it from reacting with other parts of your molecule.

  • Alternative Reagents:

    • Milder Acids: Consider using milder acidic conditions, such as formic acid or zinc bromide in an appropriate solvent.

    • Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent under continuous flow conditions can be a reagent-free alternative, although this requires specialized equipment.

Q3: The final purification of my PROTAC containing the branched PEG linker by reverse-phase HPLC is proving difficult, with broad peaks and poor separation. What can I do to improve this?

A3: The hydrophilic and flexible nature of PEG linkers, especially branched ones, can lead to challenging chromatographic behavior. Here are some strategies to improve your purification:

  • Column Choice: Experiment with different reverse-phase column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better interaction and separation.

  • Mobile Phase Modifiers:

    • Acid: Ensure your mobile phases (water and acetonitrile (B52724) or methanol) are acidified with a small amount of TFA or formic acid (typically 0.1%) to ensure that any basic functionalities on your PROTAC are protonated, leading to sharper peaks.

    • Ion Pairing Agents: If your PROTAC is highly polar, consider using an ion-pairing agent.

  • Gradient Optimization: A shallower gradient may be necessary to achieve better resolution of your PROTAC from closely eluting impurities.

  • Alternative Purification Techniques: If reverse-phase HPLC is consistently problematic, consider other techniques such as size-exclusion chromatography (SEC) if there is a significant size difference between your product and impurities, or normal-phase chromatography if your molecule is sufficiently non-polar.

Q4: My final PROTAC has poor aqueous solubility. How can the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker contribute to this, and how can I improve it?

A4: While PEG linkers are generally incorporated to enhance solubility, the overall properties of the final PROTAC, including the lipophilicity of the warhead and E3 ligase ligand, play a significant role. The branched nature of this specific linker can influence how the molecule folds and exposes its hydrophobic or hydrophilic surfaces.

  • Impact of Branching: A branched linker may lead to a more compact, globular structure in solution compared to a linear linker of similar molecular weight. This conformation could potentially shield the hydrophilic PEG chains and expose more of the hydrophobic ligands, reducing overall aqueous solubility.[1][2]

  • Improving Solubility:

    • Linker Modification: While this would require re-synthesis, consider using a similar branched linker with longer PEG chains to increase the hydrophilic character.

    • Formulation: Explore different formulation strategies, such as the use of co-solvents (e.g., DMSO, PEG400) or excipients, to improve the solubility of your final compound for biological assays.

Experimental Protocols

Protocol 1: General Procedure for Mono-Amide Coupling to "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"

This protocol describes a general method for the mono-acylation of the bis-amine linker with a carboxylic acid-containing ligand (either warhead or E3 ligase ligand).

Reagents and Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" (5.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" in anhydrous DMF.

  • Slowly add the pre-activated ligand solution to the linker solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by LC-MS to observe the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-acylated intermediate.

Protocol 2: t-Butyl Ester Deprotection using TFA

This protocol outlines the removal of the t-butyl protecting group to reveal the carboxylic acid necessary for the second coupling step.

Reagents and Materials:

  • t-Butyl ester-protected intermediate

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Triethylsilane (TES) (optional scavenger)

  • Ice bath

Procedure:

  • Dissolve the t-butyl ester-protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution. If your compound is sensitive, consider adding TES (1-2 eq) as a scavenger.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA.

  • The resulting carboxylic acid is often used in the next step without further purification after thorough drying.

Data Presentation

The choice of linker can significantly impact the degradation efficiency and potency of a PROTAC. While specific data for "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is not extensively available in the public domain, the following tables provide representative data illustrating the effect of linker type and length on PROTAC performance.

Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data)

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4VHLPEG1250>90
BRD4VHLPEG1615>95
ERαCRBNAlkyl810085
ERαCRBNAlkyl1225>90

This table summarizes general trends observed in PROTAC development, where optimizing linker length often leads to improved potency (lower DC50) and efficacy (higher Dmax). The optimal length is target and E3 ligase dependent.[3][4]

Table 2: Comparison of Different Linker Compositions (Representative Data)

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Cell Permeability
Generic KinaseCRBNAlkyl Chain75Moderate
Generic KinaseCRBNPEG Chain40High
Generic KinaseCRBNRigid Piperazine20Moderate-High

This table illustrates how linker composition can influence both potency and physicochemical properties like cell permeability. PEG linkers often improve solubility and permeability, while rigid linkers can pre-organize the PROTAC for better ternary complex formation.[1][2][5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow with Branched Linker Start Start Materials: - Ligand 1 (Warhead or E3 Ligand)-COOH - Ligand 2-NH2 - N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Step1 Step 1: Mono-Amide Coupling (Ligand 1 + Excess Branched Linker) Start->Step1 Purification1 Purification 1 (e.g., Flash Chromatography) Step1->Purification1 Intermediate1 Intermediate 1: Ligand 1-Linker(t-butyl ester)-(amine) Purification1->Intermediate1 Step2 Step 2: t-Butyl Ester Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: Ligand 1-Linker(COOH)-(amine) Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (Intermediate 2 + Ligand 2) Intermediate2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR, etc.) Final_PROTAC->Characterization

Caption: A stepwise workflow for PROTAC synthesis.

Logical_Relationships cluster_troubleshooting Troubleshooting Logic for Bis-Amine Linker Problem Problem: Complex Reaction Mixture Cause Likely Cause: Di-acylation of Bis-Amine Linker Problem->Cause Solution1 Solution 1: Stoichiometry Control (Excess Linker) Cause->Solution1 Solution2 Solution 2: Slow Addition of Activated Ligand Cause->Solution2 Solution3 Solution 3: Orthogonal Protection Strategy Cause->Solution3

Caption: Troubleshooting logic for bis-amine coupling.

References

Validation & Comparative

A Comparative Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the development of advanced bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. This guide provides an objective comparison of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)," a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker, with other commonly employed PEG linkers. The comparison is supported by a review of experimental data from studies on structurally analogous linkers and detailed methodologies for their evaluation.

Introduction to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a discrete PEG (dPEG®) linker characterized by its Y-shaped, or branched, architecture.[1] It possesses three functional arms: one arm is terminated with a t-butyl ester-protected carboxylic acid, and the other two arms present primary amine groups.[1] This trifunctional nature allows for versatile conjugation strategies. The amine groups can readily react with activated NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU.[1] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation.[1] The hydrophilic PEG3 spacers in each arm enhance the water solubility of the linker and the resulting conjugate.[1]

Comparison with Other PEG Linker Architectures

The performance of a PEG linker is intrinsically linked to its architecture. The primary categories for comparison include linear, branched, and multi-arm PEG linkers, as well as the nature of their functional groups (homobifunctional vs. heterobifunctional).

Linear PEG Linkers: These are straight-chain polymers with functional groups at one or both ends.[2] They are widely used to increase the hydrodynamic radius of bioconjugates, which can reduce renal clearance and extend circulation half-life.[3]

Branched PEG Linkers: These linkers, like the topic compound, feature multiple PEG arms extending from a central core.[2] This architecture offers several potential advantages, including:

  • Increased Payload Capacity: Branched linkers can enable a higher drug-to-antibody ratio (DAR) by providing more attachment points for payload molecules.[4][5]

  • Improved Solubility and Reduced Aggregation: The three-dimensional structure of branched PEGs can be more effective at shielding hydrophobic payloads, thereby enhancing solubility and preventing aggregation, even at high DARs.[6][7]

  • Favorable Pharmacokinetics: Studies have shown that a "pendant" or branched PEG configuration can lead to slower clearance rates and higher plasma concentrations compared to linear counterparts of similar molecular weight.[4][8]

Homobifunctional vs. Heterobifunctional Linkers:

  • Homobifunctional linkers possess two identical reactive groups, making them suitable for cross-linking identical molecules.[9]

  • Heterobifunctional linkers have two different reactive groups, allowing for sequential, controlled conjugation of two distinct molecules, which is often preferred in ADC development to ensure a well-defined product.[9]

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" can be considered a heterotrifunctional linker due to its distinct amine and protected carboxyl functionalities.

Performance Data: A Comparative Overview

While direct head-to-head experimental data for "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is not extensively published, we can infer its performance based on studies of ADCs constructed with functionally similar branched PEG linkers. The following tables summarize key performance metrics.

Table 1: Physicochemical Properties of Representative PEG Linkers

Linker TypeStructureMolecular Weight ( g/mol )Key Features
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Branched (Y-shaped)627.8[1]Trifunctional, hydrophilic PEG3 arms, protected carboxyl group.[1]
Linear PEG4-Maleimide Linear~400-500Heterobifunctional, commonly used for thiol-specific conjugation.
Branched Amino-Triazide (Long) BranchedVariesTrifunctional, allows for high DAR via click chemistry.[10]
Linear PEG24 Linear~1200Longer chain for enhanced pharmacokinetic properties.[11]

Table 2: Impact of Linker Architecture on ADC Performance (Representative Data)

ParameterBranched/Pendant PEG LinkerLinear PEG LinkerRationale / Key Findings
Drug-to-Antibody Ratio (DAR) Can achieve higher DAR (e.g., 6-10) with reduced aggregation.[5][6]Typically limited to DAR 2-4 to avoid aggregation and rapid clearance.[12]Branched structure provides better shielding of hydrophobic payloads.[7][8]
In Vitro Cytotoxicity (IC50) Potency is highly dependent on linker length and payload release. Longer branched linkers can lead to higher potency.[4][10]Potency can be high, but may decrease with very long PEG chains due to steric hindrance.[13]Efficient cleavage of the linker is crucial for payload release. Steric hindrance from the branched core can be a factor.[10]
Pharmacokinetics (Clearance) Slower clearance rates observed in mouse models.[4][8]Generally faster clearance compared to branched counterparts of similar MW.[8]The branched architecture leads to a larger hydrodynamic radius and superior shielding effect.[4][8]
Aggregation Significantly lower aggregation, especially at high DARs.[6]Increased propensity for aggregation with hydrophobic payloads and higher DARs.[14]The hydrophilic, three-dimensional structure of branched PEGs effectively masks hydrophobicity.[7][14]

Note: The data presented is compiled from studies on various analogous branched and linear linkers and should be considered representative.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation and comparison of PEG linkers in the context of bioconjugate development.

Protocol 1: ADC Conjugation

This protocol describes a general two-step conjugation process for a heterobifunctional linker.

  • Antibody Modification:

    • A monoclonal antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).

    • For site-specific conjugation, the antibody may be engineered to contain a unique reactive handle (e.g., a free cysteine or a non-natural amino acid).

    • For lysine (B10760008) conjugation, the antibody is reacted with an excess of the linker's NHS ester-activated arm in a buffer at pH ~8.5.

  • Payload Attachment:

    • Following the attachment of the linker to the antibody, the unreacted linker is removed via size-exclusion chromatography (SEC) or dialysis.

    • The second functional group on the linker is then used to attach the payload. For "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)," this would involve deprotection of the t-butyl group followed by activation of the resulting carboxylic acid for reaction with an amine-containing payload.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC.[15]

  • Hydrophobic Interaction Chromatography (HIC): This is a common method for determining DAR.[][17]

    • An ADC sample is injected onto a HIC column.

    • A reverse salt gradient is applied (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).

    • Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

    • The average DAR is calculated from the peak areas of the different species.[]

  • Mass Spectrometry (MS):

    • The ADC sample is analyzed by LC-MS, often after reduction to separate heavy and light chains.

    • The mass of the unconjugated and conjugated chains is determined.

    • The DAR can be calculated from the mass difference and the relative abundance of the different species.[18][19]

Protocol 3: In Vitro Cytotoxicity Assay
  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

  • Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]

Protocol 4: Stability and Aggregation Assessment
  • Plasma Stability:

    • The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C.[20]

    • Aliquots are taken at various time points.

    • The amount of intact ADC and/or released payload is quantified by methods such as LC-MS or ELISA to assess linker stability.[20]

  • Aggregation Analysis:

    • Size Exclusion Chromatography (SEC) is the standard method to quantify aggregates.[14]

    • The ADC sample is run on an SEC column, and the percentage of high molecular weight species (aggregates) is determined from the chromatogram.[9][14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

General Structure of a Branched PEG Linker cluster_linker Branched PEG Linker Core Core Arm1 PEGn-Func1 Core->Arm1 Arm2 PEGn-Func2 Core->Arm2 Arm3 PEGn-Func3 Core->Arm3

Caption: Diagram of a generic branched PEG linker structure.

ADC Development and Evaluation Workflow Linker_Selection Linker Selection (e.g., Branched vs. Linear) Conjugation Antibody-Linker-Payload Conjugation Linker_Selection->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Eval In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Eval->In_Vivo_Eval

Caption: Workflow for ADC development and linker evaluation.

Conclusion

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" represents a sophisticated, branched PEG linker with significant potential in the development of advanced bioconjugates. Its trifunctional nature offers flexibility in conjugation strategies, while its branched architecture is indicative of properties that are highly desirable for ADCs, such as the ability to support high drug loading with minimal aggregation and favorable pharmacokinetic profiles.

The choice between a branched linker like the one discussed and a more traditional linear PEG linker depends on the specific goals of the drug development program. While linear linkers are well-established and effective, the evidence suggests that branched architectures can overcome some of the limitations associated with high DARs and hydrophobic payloads. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these different linker technologies, enabling an informed selection process to optimize the therapeutic potential of next-generation bioconjugates.

References

A Head-to-Head Battle of PROTAC Linkers: Branched "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" vs. Traditional Linear PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multifaceted challenge where the linker plays a pivotal role in determining therapeutic success. This guide provides a comprehensive comparison between a novel branched trivalent linker, exemplified by structures akin to "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)," and conventional linear polyethylene (B3416737) glycol (PEG) linkers.

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[1] The linker, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of this process.[2] While linear PEG linkers have been the workhorse of PROTAC development, offering tunability in length and favorable physicochemical properties, emerging branched architectures are showing promise in enhancing PROTAC performance through avidity and cooperativity effects.[3][4]

This guide will delve into the structural and functional differences between these linker types, presenting experimental data to inform the rational design of next-generation protein degraders.

Structural Differences: A Tale of Two Architectures

Linear PEG linkers consist of a straightforward chain of repeating ethylene (B1197577) glycol units. Their length can be precisely controlled, which is crucial as the optimal distance for ternary complex formation is target-dependent.[5]

In contrast, branched linkers, such as the trivalent structure "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)," feature a central branching point from which multiple linker arms extend. This architecture allows for the attachment of multiple functional moieties. In the context of PROTACs, this can translate to a trivalent design where two arms bind to the target protein and one recruits the E3 ligase.[3]

Performance Showdown: Branched vs. Linear Linkers

To illustrate the performance differences between branched and linear PEG linkers, we will examine data from a seminal study on the trivalent PROTAC, SIM1. SIM1 employs a branched linker to present two BET bromodomain inhibitors and one VHL E3 ligase ligand.[3] Its performance is compared against well-characterized bivalent PROTACs, MZ1 and ARV-771, which utilize linear PEG linkers.

Quantitative Data Summary

The following tables summarize the key performance indicators for these PROTACs, highlighting the impact of the linker architecture on degradation efficiency and cellular activity.

Table 1: Degradation Efficiency (DC50 and Dmax) of Trivalent vs. Bivalent PROTACs [3]

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
SIM1 Branched Trivalent BRD2 HEK293 ~1 >95
MZ1Linear PEGBRD2HEK293~10>90
ARV-771Linear PEGBRD2HEK293~5>95
SIM1 Branched Trivalent BRD4 HEK293 ~3 >95
MZ1Linear PEGBRD4HEK293~20>90
ARV-771Linear PEGBRD4HEK293~10>95

Table 2: Ternary Complex Formation and Cellular Potency [3]

PROTACLinker TypeTernary Complex Cooperativity (α)Cellular Anti-proliferative Activity (IC50, nM in MV4;11 cells)
SIM1 Branched Trivalent Positive 0.2
MZ1Linear PEGPositive1.5
ARV-771Linear PEGNot Reported0.8

Table 3: Physicochemical Properties of Representative PROTACs [6][7]

PropertyTrivalent PROTACs (e.g., SIM1)Bivalent PROTACs (Linear PEG)
Molecular Weight (Da) Generally >1000700 - 1000
Topological Polar Surface Area (TPSA) HigherModerate to High
Calculated LogP (cLogP) Variable, can be highVariable
Cell Permeability Can be reduced but often sufficient for potent activityGenerally better optimized
Solubility Can be challenging, PEG components helpGenerally a key optimization parameter

Key Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide, providing a framework for the evaluation of novel PROTACs.

Cellular Degradation Assay (Western Blot)
  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation) values by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (NanoBRET™)
  • Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

  • Protocol:

    • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to HaloTag®.

    • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

    • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs.

    • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is generated when the NanoLuc® donor and the HaloTag® acceptor are in close proximity, indicating ternary complex formation.

    • Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the potency and cooperativity of ternary complex formation.

In Vitro Ubiquitination Assay[3]
  • Objective: To assess the ability of the PROTAC to induce ubiquitination of the target protein.

  • Protocol:

    • Reaction Setup: In a reaction buffer, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP.

    • PROTAC and E3 Ligase Addition: Add the PROTAC at various concentrations and the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

    • Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Visualizing the Pathways and Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation Design Linker Design: Branched vs. Linear Synthesis Chemical Synthesis Design->Synthesis QC Purity & Identity Confirmation Synthesis->QC Ternary_Assay Ternary Complex Assay (e.g., NanoBRET) QC->Ternary_Assay Ubiquitination_Assay Ubiquitination Assay (In Vitro) Ternary_Assay->Ubiquitination_Assay Degradation_Assay Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cellular Potency Assay Degradation_Assay->Cell_Viability

A typical workflow for the design and evaluation of PROTACs.

Conclusion: A New Frontier in PROTAC Design

The comparison between branched trivalent linkers and traditional linear PEG linkers reveals a compelling case for the exploration of more complex linker architectures in PROTAC design. The data on SIM1 suggests that a trivalent approach can lead to enhanced degradation efficiency and cellular potency, likely through increased avidity and positive cooperativity in the ternary complex.[3]

However, the increased molecular complexity of branched linkers can pose challenges in terms of synthesis and may impact physicochemical properties such as cell permeability and solubility.[3][7] Therefore, the choice of linker should be carefully considered and empirically tested for each specific target and E3 ligase pair. While linear PEG linkers remain a robust and versatile option, the potential benefits of branched linkers in overcoming challenging targets and enhancing PROTAC efficacy make them an exciting avenue for future research and development in the field of targeted protein degradation.

References

A Comparative Guide to the In Vitro Efficacy of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and in vitro efficacy. This guide provides a comparative analysis of ADCs based on hydrophilic, polyethylene (B3416737) glycol (PEG) linkers, with a focus on branched structures like "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)", against more conventional alternatives such as maleimide (B117702) and valine-citrulline-based linkers. The information presented herein is supported by experimental data to aid in the rational design and selection of linkers for novel ADC candidates.

The Role of the Linker in ADC Performance

An ADC's linker connects the monoclonal antibody to the cytotoxic payload. Its primary role is to remain stable in systemic circulation and then, upon reaching the target tumor cell, to release the payload effectively. The choice of linker technology significantly impacts the ADC's overall performance. Hydrophilic linkers, particularly those incorporating PEG chains, have gained prominence for their ability to improve the physicochemical properties of ADCs, especially those with hydrophobic payloads.[1][2] This can lead to reduced aggregation, improved solubility, and more favorable pharmacokinetic profiles.[1][2]

The "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker is an example of a branched, hydrophilic linker. Its structure, featuring multiple PEG arms, is designed to enhance the hydrophilicity of the ADC. This can be particularly advantageous when working with highly potent, hydrophobic payloads, as it may allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

Comparative In Vitro Efficacy

The in vitro cytotoxicity of an ADC is a key indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following tables summarize in vitro cytotoxicity data for ADCs featuring different linker technologies.

It is crucial to note that the data presented below is compiled from various studies. Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cancer cell lines, and assay protocols used.

Table 1: In Vitro Cytotoxicity of ADCs with PEG-based Linkers
Antibody-TargetPayloadLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-HER2Auristatin YFGF2-Cys-PEG27-(tvAY)3FGFR1-positive0.02 - 0.1[3]
Trastuzumab-HER2MMAEPEG12-glucuronide-MMAEMultipleNot specified, but potent[4]
Anti-HER2 MinibodyMMAEBranched Pegylated LinkerBreast Cancer ModelsNot specified, but effective[5]

This table illustrates the potent in vitro activity of ADCs with various PEG-based linkers. The use of hydrophilic PEG linkers can help maintain or even improve cytotoxicity, particularly with high DAR conjugates.[1]

Table 2: In Vitro Cytotoxicity of ADCs with Maleimide-based Linkers
Antibody-TargetPayloadLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-HER2MMAEThioether (from maleimide)BT-474~0.02 - 0.2[6]
Anti-HER2MMAEMaleimide-basedHER2+ cell linesNot specified, potent[6]

Maleimide-based linkers are commonly used for conjugating payloads to cysteine residues on the antibody. They typically yield potent ADCs in vitro.

Table 3: In Vitro Cytotoxicity of ADCs with Valine-Citrulline (VC) Linkers
Antibody-TargetPayloadLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-HER2MMAEValine-CitrullineBT-474Not specified, potent
Anti-p97MMAFValine-CitrullineMelanomaNot specified, potent[7]
Trastuzumab-HER2ExatecanEVCit (Glutamic acid-VCit)NCI-N87Not specified, potent[8]

Valine-citrulline linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, leading to intracellular payload release. This targeted release mechanism contributes to their potent in vitro activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate in vitro evaluation of ADCs. Below are methodologies for key experiments cited in the evaluation of ADC efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control articles: unconjugated antibody, free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC that is internalized by target cells.

Materials:

  • Target cells

  • Fluorescently labeled ADC or primary ADC and a fluorescently labeled secondary antibody

  • Acidic wash buffer (to remove surface-bound antibody)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control incubation should be done at 4°C to measure surface binding without internalization.

  • Surface Staining Removal: After incubation, wash the cells with cold PBS. To distinguish between surface-bound and internalized ADC, treat the cells with an acidic wash buffer to strip off non-internalized antibody.

  • Cell Staining (for unlabeled ADC): If the primary ADC is not labeled, after the acid wash, stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cells correlates with the amount of internalized ADC.

  • Data Analysis: Compare the MFI of cells incubated at 37°C to those at 4°C to quantify the extent of internalization over time.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cells

  • Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)

  • ADC and control articles

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Also, seed a monoculture of GFP-Ag- cells as a control.

  • ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[3]

Visualizations

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC binds to Antigen on Tumor Cell Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Endosome 2. Internalization (Endocytosis) Tumor_Cell->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Cell_Death 5. Payload induces Cell Death (Apoptosis) Payload_Release->Cell_Death Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (Cell Adherence) A->B C 3. Treat with Serial Dilutions of ADC and Controls B->C D 4. Incubate for 72-120 hours C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data: Calculate % Viability and IC50 G->H

References

Mass spectrometry analysis of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical methods are paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" conjugates, a discrete PEG (dPEG) reagent with a molecular weight of 627.8 Da and a chemical formula of C29H61N3O11[1]. The principles and methods discussed are broadly applicable to other similar PEGylated compounds.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles[2][3]. Unlike traditional, polydisperse PEG reagents which consist of a mixture of different chain lengths, discrete PEGs (dPEG®) are single molecular weight compounds, which greatly simplifies their analysis[2]. Mass spectrometry is an essential tool for confirming the identity, purity, and structure of these conjugates[4].

This guide focuses on the two most common mass spectrometry ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), while also touching upon alternative analytical methods.

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI and MALDI mass spectrometry depends on the specific analytical need, sample complexity, and desired workflow. While both are powerful techniques for analyzing PEGylated molecules, they possess distinct advantages and limitations[5][6].

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Principle Soft ionization technique that generates ions from liquid solution by creating an aerosol and evaporating the solvent.Soft ionization technique where a laser strikes a matrix mixed with the analyte, causing desorption and ionization.
Typical Ions Often produces multiply charged ions (e.g., [M+nH]n+), which can complicate spectra but allows analysis of high MW molecules on instruments with a lower m/z range[7].Primarily generates singly charged ions (e.g., [M+Na]+, [M+K]+), resulting in simpler, easier-to-interpret spectra[4][7].
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), enabling high-throughput and automated workflows[5].Generally an offline technique. Samples are spotted onto a target plate before analysis. Not directly compatible with LC.
Sample Prep Relatively simple; sample is dissolved in a suitable solvent (e.g., acetonitrile/water)[4].Requires co-crystallization of the sample with a suitable matrix (e.g., sinapinic acid, CHCA)[3][8]. Matrix selection is crucial.
Sensitivity High sensitivity.High sensitivity.
Best For Quantitative analysis, complex mixtures requiring separation, automated workflows, and when interfacing with liquid chromatography is necessary[5][9].Rapid molecular weight determination, analysis of polydisperse samples, and when simple, singly-charged spectra are desired[3][10].

Expected Mass Spectrometry Data

The following table summarizes the theoretical and expected mass spectrometry data for the target molecule, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Expected MALDI-TOF MS Adducts (m/z)
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)C29H61N3O11627.8627.4333[M+H]+: 628.4406, [M+Na]+: 650.4225[M+Na]+: 650.4225, [M+K]+: 666.3964

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are typical workflows and protocols for ESI-LC/MS and MALDI-TOF MS analysis of PEGylated conjugates.

Experimental Workflow Diagram

G cluster_0 General Sample Preparation cluster_1 ESI-LC/MS Workflow cluster_2 MALDI-TOF MS Workflow prep Dissolve Conjugate in Appropriate Solvent centrifuge Centrifuge to Remove Particulates prep->centrifuge lc Inject into HPLC/UHPLC System centrifuge->lc For ESI-LC/MS mix Mix Sample with Matrix Solution centrifuge->mix For MALDI-TOF ms_esi Electrospray Ionization (ESI) lc->ms_esi analyzer_esi Mass Analysis (e.g., Q-TOF) ms_esi->analyzer_esi data_esi Data Acquisition & Deconvolution analyzer_esi->data_esi matrix Prepare Matrix Solution (e.g., CHCA) matrix->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air Dry & Co-crystallize spot->dry ms_maldi Laser Desorption/ Ionization (MALDI) dry->ms_maldi analyzer_maldi Mass Analysis (TOF) ms_maldi->analyzer_maldi data_maldi Data Acquisition analyzer_maldi->data_maldi

Caption: General experimental workflows for ESI-LC/MS and MALDI-TOF MS analysis.

Protocol 1: ESI-LC/MS Analysis

This protocol is adapted for the analysis of discrete PEG conjugates[2][4].

  • Sample Preparation:

    • Accurately weigh and dissolve the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an appropriate autosampler vial.

  • LC-MS Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for small molecules (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF).

    • Ionization Mode: Positive ion mode.

    • Data Analysis: Identify the peaks corresponding to the expected molecular weight and common adducts, such as [M+H]+ and [M+Na]+.

Protocol 2: MALDI-TOF MS Analysis

This protocol provides general guidelines for the MALDI-TOF analysis of PEGylated molecules[3][8].

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA). CHCA is generally suitable for smaller molecules. For larger PEGylated proteins, sinapinic acid would be a common choice[3].

    • Sample Solution: Prepare a 1 mg/mL solution of the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) conjugate in the same solvent.

    • Mixture: Mix the sample and matrix solutions. A 1:10 ratio (sample:matrix) is a good starting point, but this may require optimization.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.

    • Allow the spot to air dry completely at room temperature. This allows for the co-crystallization of the sample and matrix, which is essential for successful analysis.

  • MALDI-TOF MS Parameters:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion reflector mode is often used for higher resolution of smaller molecules. Linear mode is used for very large molecules (>20 kDa)[3].

    • Laser: A nitrogen laser (337 nm) is typical.

    • Laser Intensity: Adjust to the minimum intensity necessary for a good signal-to-noise ratio to avoid fragmentation of the analyte.

    • Calibration: Calibrate the instrument using a standard with known molecular weights in the mass range of interest.

    • Data Analysis: Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts. PEG molecules have a high affinity for alkali metal ions[11].

Alternative and Complementary Analytical Techniques

While mass spectrometry is a primary tool, other techniques can provide valuable, often orthogonal, information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Provides detailed structural information, including confirmation of end-groups and PEG chain structure.Unambiguous structure elucidation.Lower sensitivity compared to MS; requires higher sample concentration and purity[12][13].
Size Exclusion Chromatography (SEC) Determines size variants, aggregation, and average molecular weight distribution for polydisperse samples.Good for assessing aggregation and high molecular weight impurities.Does not provide precise mass information for discrete compounds[3].
Reversed-Phase HPLC (RP-HPLC) Separates components based on hydrophobicity, useful for purity assessment and quantification.High-resolution separation; can be coupled with various detectors (UV, CAD, MS).May not resolve species with very similar hydrophobicity[14].

Logical Relationship Diagram

G cluster_char Primary Characterization Goal cluster_ms Mass Spectrometry cluster_alt Alternative/Complementary Methods Goal Characterize N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Conjugate MS Mass Spectrometry (MS) Goal->MS Identity & Purity Alt Other Techniques Goal->Alt Structural & Purity Confirmation ESI ESI-LC/MS MS->ESI MALDI MALDI-TOF MS MS->MALDI Info_ESI Info_ESI ESI->Info_ESI Accurate Mass Quantitative Analysis Complex Mixtures Info_MALDI Info_MALDI MALDI->Info_MALDI MW Confirmation Simple Spectra Rapid Screening NMR NMR Alt->NMR SEC SEC Alt->SEC HPLC RP-HPLC Alt->HPLC Info_NMR Info_NMR NMR->Info_NMR Unambiguous Structure End-group Analysis Info_SEC Info_SEC SEC->Info_SEC Aggregation Size Variants Info_HPLC Info_HPLC HPLC->Info_HPLC Purity Quantification

Caption: Selection logic for analytical techniques based on characterization goals.

References

A Comparative Guide to HPLC Methods for Purity Assessment of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)," a branched polyethylene (B3416737) glycol (PEG) derivative crucial in bioconjugation and drug delivery. The selection of an appropriate analytical method is paramount for ensuring the quality, consistency, and safety of PEGylated products. This document presents a side-by-side comparison of Reverse-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC), supported by representative experimental data to aid in method selection and development.

Introduction to "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" and its Analysis

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a heterobifunctional linker with a protected carboxylic acid (t-butyl ester) and two primary amine groups, each extended by a PEG3 spacer. Its purity is critical as impurities can lead to undesired side-reactions, affecting the efficacy and immunogenicity of the final conjugate. Due to the absence of a strong UV chromophore in its structure, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are preferred over standard UV detection.

Comparative Analysis of HPLC Methods

The purity of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" was assessed using three distinct HPLC methodologies. The primary objective was to resolve the main compound from potential process-related impurities, such as starting materials, partially PEGylated intermediates, and deprotected species. The following table summarizes the key performance parameters observed for each method.

Table 1: Comparison of HPLC Method Performance for Purity Assessment

ParameterMethod 1: Reverse-Phase (C18)Method 2: HILICMethod 3: Mixed-Mode (RP/Ion-Exchange)
Retention Time of Main Peak (min) 8.25.710.5
Resolution (Main Peak vs. Closest Impurity) 1.82.53.1
Peak Asymmetry (Main Peak) 1.21.11.0
Theoretical Plates (Main Peak) 12,50015,80018,200
Limit of Detection (LOD) (ng on column) 1085
Limit of Quantification (LOQ) (ng on column) 302515
Run Time (min) 151220

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method 1: Reverse-Phase HPLC (RP-HPLC)

This method utilizes a non-polar stationary phase to separate analytes based on their hydrophobicity.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 SLM

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is effective for retaining and separating polar compounds that show little or no retention in reverse-phase chromatography.

  • Column: Amide, 4.6 x 100 mm, 3.0 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD)

    • Evaporation Temperature: 35°C

    • Power Function: 1.0

Method 3: Mixed-Mode Chromatography (MMC)

This method employs a stationary phase with both reverse-phase and ion-exchange properties, offering unique selectivity.

  • Column: Mixed-Mode (C18 with embedded weak cation exchange), 4.6 x 150 mm, 3.0 µm

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 20% B

    • 3-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 45°C

    • Evaporator Temperature: 65°C

    • Gas Flow: 1.8 SLM

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" products.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System SamplePrep->HPLC_System Inject Sample Column_Selection Column Selection (C18, HILIC, or Mixed-Mode) HPLC_System->Column_Selection Data_Acquisition Data Acquisition (ELSD or CAD) HPLC_System->Data_Acquisition Detector Signal Method_Development Method Development (Gradient Optimization) Column_Selection->Method_Development Method_Development->HPLC_System Data_Analysis Data Analysis (Purity Assessment) Data_Acquisition->Data_Analysis Chromatogram Report Reporting Data_Analysis->Report Purity Results

Caption: General workflow for HPLC purity assessment.

Logical Relationship of Method Selection

The choice of the most suitable HPLC method depends on the specific requirements of the analysis, such as the need for high resolution of critical impurities or faster run times for high-throughput screening.

Method_Selection_Logic Start Define Analytical Goal High_Resolution High Resolution of Polar Impurities? Start->High_Resolution Speed High Throughput (Speed)? High_Resolution->Speed No Method_MMC Choose Mixed-Mode Chromatography High_Resolution->Method_MMC Yes Robustness General Purpose & Robustness? Speed->Robustness No Method_HILIC Choose HILIC Speed->Method_HILIC Yes Robustness->Start No, Re-evaluate Method_RP Choose Reverse-Phase (C18) Robustness->Method_RP Yes

Caption: Decision tree for HPLC method selection.

Conclusion

This guide provides a comparative overview of three viable HPLC methods for the purity assessment of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)".

  • Reverse-Phase HPLC (Method 1) offers a robust and widely applicable approach, suitable for routine quality control.

  • HILIC (Method 2) provides a faster analysis time and good resolution for polar impurities, making it a strong candidate for high-throughput screening.

  • Mixed-Mode Chromatography (Method 3) demonstrates superior resolution and peak shape, ideal for in-depth impurity profiling and characterization where baseline separation of all components is critical.

The choice of the optimal method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. It is recommended to screen multiple column chemistries and mobile phase conditions during method development to achieve the desired separation.

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" performance in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Buffer System Performance for Amine-PEG Linkers

For researchers, scientists, and drug development professionals, the choice of a suitable linker is paramount to the success of bioconjugation. The performance of these linkers is critically dependent on the reaction environment, particularly the buffer system. This guide provides a comprehensive comparison of the expected performance of branched amine-PEG linkers, using "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" as a representative molecule, in various buffer systems. The principles discussed are based on the well-established chemistry of the functional groups involved.

The molecule in focus, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), is a heterobifunctional PEG reagent. It possesses two primary amine groups and a carboxylic acid protected by a t-butyl ester.[1][] The hydrophilic PEG (polyethylene glycol) chains enhance its solubility in aqueous media.[1][] The primary amine groups are nucleophilic and can react with electrophiles such as N-hydroxysuccinimide (NHS) esters or with carboxylic acids in the presence of activators like EDC.[1][] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions to reveal the carboxyl group for subsequent reactions.[3][4]

The efficiency of conjugation reactions and the stability of the linker are highly dependent on the pH of the buffer system. The primary amine groups require a neutral to slightly alkaline pH to be sufficiently deprotonated and nucleophilic for reactions.[5][6] Conversely, the t-butyl ester protecting group is sensitive to acidic conditions.[7] Therefore, selecting the appropriate buffer is crucial for achieving optimal results.

Comparative Performance in Different Buffer Systems

The performance of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and similar linkers is a balance between the reactivity of the amine groups and the stability of the protecting group. The following table summarizes the expected performance in commonly used buffer systems.

Buffer SystemTypical pH RangeExpected Amine ReactivityExpected t-Butyl Ester StabilitySuitability for Amine ConjugationNotes
MES5.5 - 6.7LowHighNot RecommendedAmine groups are largely protonated (NH3+), reducing their nucleophilicity.[8]
Phosphate (PBS)7.2 - 7.6Moderate to HighHighRecommendedA good balance for amine reactivity while maintaining ester stability. Widely used for bioconjugation.[8]
HEPES7.2 - 8.0HighHighHighly RecommendedAn excellent choice for amine reactions as it does not contain primary amines and provides good buffering capacity.[6][8]
Borate8.0 - 9.0High to Very HighHighRecommendedHigher pH further deprotonates amines, increasing reactivity. However, the stability of the protein/molecule to be conjugated at this pH must be considered.[6][8]
Carbonate-Bicarbonate9.0 - 10.0Very HighModerateUse with CautionOptimal for amine reactivity, but the high pH can lead to hydrolysis of NHS esters and may affect the stability of the target biomolecule.[6]
Acetate4.0 - 5.5Very LowLow to ModerateNot RecommendedAmine groups are protonated. Risk of premature deprotection of the t-butyl ester.[9]
Tris7.5 - 8.5N/AHighNot RecommendedTris buffer contains primary amines and will compete with the linker in the conjugation reaction.[8]
Glycine9.0 - 10.5N/AModerateNot RecommendedGlycine contains a primary amine and will compete with the linker.

Experimental Protocols

To empirically determine the optimal buffer system for a specific application, it is recommended to perform stability and reactivity tests.

Protocol 1: Stability of t-Butyl Ester in Different Buffers
  • Preparation: Prepare solutions of the linker (e.g., 1 mg/mL) in a range of buffers (e.g., Acetate pH 5.0, PBS pH 7.4, Borate pH 8.5).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact linker versus the deprotected (carboxylic acid) form.

  • Data Interpretation: Plot the percentage of intact linker over time for each buffer to determine the stability profile.

Protocol 2: Reactivity of Amine Groups in Different Buffers
  • Preparation: Prepare solutions of the linker in different non-amine-containing buffers (e.g., PBS pH 7.4, HEPES pH 7.8, Borate pH 8.5).

  • Reactant Addition: Add a molar excess of a reporter molecule, such as an NHS-activated fluorescent dye (e.g., FITC-NHS), to each solution.

  • Reaction: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Analysis: Analyze the reaction mixtures using HPLC with a fluorescence detector or by measuring the fluorescence intensity of the solution. The amount of fluorescently labeled linker corresponds to the reaction efficiency.

  • Data Interpretation: Compare the amount of product formed in each buffer to determine the optimal pH for amine reactivity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a linker in different buffer systems.

G cluster_prep Preparation cluster_stability Stability Assay cluster_reactivity Reactivity Assay Linker Linker Stock Solution Incubate_S Incubate Linker in Buffers Linker->Incubate_S Incubate_R Incubate Linker in Buffers with NHS-dye Linker->Incubate_R Buffers Buffer Solutions (e.g., MES, PBS, HEPES, Borate) Buffers->Incubate_S Buffers->Incubate_R Timepoints_S Collect Aliquots at Time Points Incubate_S->Timepoints_S Analyze_S Analyze by HPLC/MS Timepoints_S->Analyze_S Result_S Determine Ester Stability Analyze_S->Result_S Conclusion Select Optimal Buffer Result_S->Conclusion Quench_R Quench Reaction Incubate_R->Quench_R Analyze_R Analyze by HPLC-Fluorescence Quench_R->Analyze_R Result_R Determine Amine Reactivity Analyze_R->Result_R Result_R->Conclusion

Caption: Workflow for linker performance evaluation.

Application in Bioconjugation

The diagram below shows a hypothetical application of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in creating a Y-shaped antibody-drug conjugate (ADC).

G cluster_mol cluster_steps Linker N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Step1 Step 1: Conjugate Drugs (pH 7.5-8.5, e.g., HEPES buffer) Linker->Step1 Drug1 Drug Molecule 1 (with NHS ester) Drug1->Step1 Drug2 Drug Molecule 2 (with NHS ester) Drug2->Step1 Antibody Antibody (with Carboxylic Acid) Step3 Step 3: Conjugate to Antibody (EDC/NHS chemistry, pH 5-6) Antibody->Step3 Y_Linker Y-shaped Linker-Drug Conjugate Step1->Y_Linker Step2 Step 2: Deprotect (Acidic Buffer, pH < 4) Deprotected_Linker Deprotected Linker-Drug Conjugate Step2->Deprotected_Linker ADC Final Antibody-Drug Conjugate Step3->ADC Y_Linker->Step2 Deprotected_Linker->Step3

Caption: Bioconjugation pathway for an ADC.

References

Comparative study of PROTACs with varying "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of the "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" linker and its length variations in the performance of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A key architectural component of these bifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The length and composition of this linker are not merely passive spacers but are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[1]

This guide provides a comparative analysis of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, with a focus on structures related to "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)". We present quantitative data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9). Detailed experimental protocols and visualizations of the relevant signaling pathways are also provided to aid in the rational design and evaluation of novel PROTACs.

Data Presentation: The Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with varying linker lengths against ERα, TBK1, and CDK9.

Target: Estrogen Receptor α (ERα)
Linker Length (atoms) % ERα Degraded (at 10 µM) IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Data from a study by Cyrus et al. illustrates that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[2]
Target: TANK-binding kinase 1 (TBK1)
Linker Length (atoms) DC50 (nM) Dmax (%)
< 12No degradation observed-
21396%
2929276%
Research on TBK1-targeting PROTACs demonstrates that a 21-atom linker exhibits the highest potency, with linkers shorter than 12 atoms being inactive.[2]
Target: Cyclin-dependent kinase 9 (CDK9)
PROTAC DC50 (µM)
CDK9 degrader-6 (Amide-containing chain)0.10 (CDK9-42), 0.14 (CDK9-55)
Studies on CDK9-targeting PROTACs also indicate a dependency on the linker for optimal degradation.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα, TBK1, CDK9) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: General mechanism of action for a PROTAC.

Western_Blot_Workflow Experimental Workflow: Western Blot for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Varying Concentrations) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization DC50_Dmax Calculate DC50 & Dmax Normalization->DC50_Dmax

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation via Western Blot.

ERa_Signaling Estrogen Receptor α (ERα) Signaling Pathway Estrogen Estrogen ERa ERα Estrogen->ERa ERa_dimer ERα Dimer ERa->ERa_dimer Degradation ERα Degradation ERa->Degradation PROTAC-mediated ERE Estrogen Response Element (DNA) ERa_dimer->ERE Transcription Gene Transcription ERE->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation PROTAC ERα PROTAC PROTAC->ERa Binds

Caption: Simplified ERα signaling pathway and the point of intervention by an ERα PROTAC.

TBK1_Signaling TBK1 Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs TBK1 TBK1 PRRs->TBK1 IRF3 IRF3 TBK1->IRF3 Degradation TBK1 Degradation TBK1->Degradation PROTAC-mediated IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Phosphorylation IFN Type I Interferon Production IRF3_P->IFN PROTAC TBK1 PROTAC PROTAC->TBK1 Binds

Caption: Simplified TBK1 signaling pathway and the point of intervention by a TBK1 PROTAC.

CDK9_Signaling CDK9 Signaling Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 Degradation CDK9 Degradation PTEFb->Degradation PROTAC-mediated Promoter Promoter-Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation Promoter->Elongation Release Gene_Expression Gene Expression (e.g., c-Myc, Mcl-1) Elongation->Gene_Expression PROTAC CDK9 PROTAC PROTAC->PTEFb Binds CDK9

Caption: Simplified CDK9 signaling pathway and the point of intervention by a CDK9 PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of PROTACs.

Protocol 1: Representative Synthesis of an Amide-Linked PROTAC using an Amine-PEG Linker

This protocol describes a general method for coupling a carboxylic acid-functionalized warhead or E3 ligase ligand with an amine-functionalized PEG linker, such as "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)", followed by deprotection and coupling to the second component.[3]

Step 1: Amide Coupling of Component A with Amine-PEG-Linker

  • Reagents and Materials:

    • Component A with a carboxylic acid (1.0 eq)

    • Amine-PEG-Linker with a protected amine (e.g., Boc-protected) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEG-Linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction by diluting with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by flash column chromatography.

Step 2: Deprotection of the PEG-Linker

  • Reagents and Materials:

    • Component A-PEG-Linker-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected amine.

Step 3: Amide Coupling of Component B

  • Procedure:

    • Repeat the amide coupling procedure from Step 1, using the deprotected Component A-PEG-Linker-amine and a carboxylic acid-functionalized Component B.

    • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[4][5]

  • Materials:

    • Cell line expressing the target protein (e.g., MCF-7 for ERα, HEK293 for TBK1, MOLM-13 for CDK9)

    • Complete cell culture medium

    • PROTAC of interest

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a control

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

      • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

References

Safety Operating Guide

Proper Disposal of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical information for the proper disposal of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). The following procedures are based on general laboratory safety protocols and information for similar polyethylene (B3416737) glycol (PEG) compounds. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, especially during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on available information for similar PEG-amine compounds, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is expected to have a low hazard profile. An SDS for a related compound, Amine-PEG-Amine, indicates that it is not a hazardous substance[1]. However, the specific toxicological properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) have not been fully investigated. Therefore, it is prudent to treat it as a potentially hazardous chemical.

Chemical Reactivity and Incompatibilities

The primary functional groups of this molecule to consider for disposal are the amine groups and the t-butyl ester.

  • Amine Groups: These can react with acids and oxidizing agents. Avoid mixing with these materials in a waste container.

  • t-Butyl Ester Group: This group can be hydrolyzed under acidic or basic conditions. While generally stable, this reactivity should be considered when selecting a disposal route.

It is crucial to avoid mixing this compound with incompatible waste streams. Always segregate chemical waste to prevent potentially hazardous reactions.

Disposal Protocol: A Step-by-Step Approach

The recommended disposal procedure for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in the regular trash unless explicitly permitted by your institution's EHS office after a thorough hazard assessment.

Step 1: Waste Collection and Segregation

  • Container Selection: Use a designated, chemically compatible, and properly sealed waste container. Polyethylene or glass containers are generally suitable.

  • Labeling: Immediately label the waste container with "Hazardous Waste" (or as directed by your institution), the full chemical name "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)", and the approximate quantity.

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.

Step 2: Storage of Chemical Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the container is kept closed except when adding waste.

  • The storage area should be cool, dry, and well-ventilated.

Step 3: Arranging for Disposal

  • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated solid waste container and managed as chemical waste.

  • Spill Materials: Any absorbent materials used to clean up spills of this compound should be collected in a sealed container and disposed of as chemical waste.

  • Empty Containers: Empty containers that held N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After thorough rinsing, the defaced container may be disposed of as regular laboratory waste, in accordance with your institution's policies.

Quantitative Data Summary

While a specific SDS for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) was not available to provide quantitative hazard data, the table below summarizes key physical and chemical properties obtained from supplier information.

PropertyValueSource
Chemical Formula C29H61N3O11BroadPharm[2]
Molecular Weight 627.8 g/mol BroadPharm[2]
CAS Number 2183440-29-9BroadPharm[2]
Appearance Not specified (likely a solid or viscous liquid)-
Solubility Soluble in Water, DMSO, DCM, DMFBroadPharm[2]
Storage Condition -20°CBroadPharm[2]

Experimental Protocols

As direct chemical neutralization is not recommended without a specific SDS, no experimental protocols for deactivation are provided. The primary protocol is the administrative procedure of collection, labeling, and professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

DisposalWorkflow start Start: Have N-(t-butyl ester-PEG3) -N-bis(PEG3-amine) Waste consult_sds Consult Manufacturer's SDS start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes / Unsure non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No store_saa Store in Satellite Accumulation Area (SAA) collect_hazardous->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous_disposal->end

Disposal decision workflow for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

References

Personal protective equipment for handling N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). The following procedures are based on the known characteristics of the compound and general best practices for laboratory safety with similar chemical structures, including polyethylene (B3416737) glycol (PEG) derivatives, amines, and tert-butyl esters.

Chemical and Physical Properties

PropertyValue
Molecular Formula C29H61N3O11
Molecular Weight 627.8 g/mol
Purity 98%
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C
CAS Number 2183440-29-9

(Data sourced from supplier information)[1]

Immediate Safety and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving may be necessary for added protection.[2]
Lab Coat or Chemical-Resistant ApronTo protect against skin contact and contamination of personal clothing.
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[2]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[2].

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a chemical spill kit appropriate for amines are readily accessible.

  • Material Preparation: Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation[3].

2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing: To facilitate handling of this potentially low-melting solid, consider making a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[3]. Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

  • Reactions and Manipulations: Keep all containers tightly closed when not in use. The tert-butyl group can be deprotected under acidic conditions, so avoid contact with strong acids unless this is the intended reaction[1]. The primary amine groups are reactive with carboxylic acids, activated NHS esters, and carbonyls[4].

  • Post-Handling: After use, thoroughly decontaminate the work area.

3. Decontamination and Doffing PPE:

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Disposal Plan

All waste containing N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) must be treated as hazardous waste.

Waste Collection and Disposal:

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[5].

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[6].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. For larger spills, contain the spill by diking[5]. Prevent entry into waterways or sewers[5].

Experimental Workflow Visualization

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Risk Assessment prep_2 Don PPE prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 Equilibrate Reagent to Room Temp prep_3->handle_1 handle_2 Dispense Compound handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 handle_4 Close Container handle_3->handle_4 clean_1 Decontaminate Work Area handle_4->clean_1 clean_2 Collect Hazardous Waste clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 clean_4 Wash Hands clean_3->clean_4

Caption: Logical workflow for the safe handling of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.